2,4,6-Triphenylpyrylium perchlorate
Description
Properties
IUPAC Name |
2,4,6-triphenylpyrylium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQSKNALFXODO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061724 | |
| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-88-4 | |
| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triphenylpyrylium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrylium, perchlorate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIPHENYLPYRYLIUM PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM3CD3TVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,4,6-Triphenylpyrylium Perchlorate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,4,6-Triphenylpyrylium perchlorate is a high-energy material that can be explosive and is sensitive to shock and friction.[1] All experimental work involving this and other organic perchlorate salts should be conducted by trained professionals with appropriate safety measures, including the use of safety shields, blast protection, and personal protective equipment.[1] Handling of the dry perchlorate salt should be minimized; it should not be scraped, crushed, or subjected to grinding actions.[1] Whenever possible, the use of safer, non-explosive counterions such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) is strongly recommended.[2]
Introduction
Pyrylium salts are a class of cationic heterocyclic compounds that serve as versatile intermediates in organic synthesis, particularly for the preparation of other heterocycles like pyridines and pyridinium salts.[3][4] Among these, 2,4,6-triphenylpyrylium salts are notable for their applications as photosensitizers, photocatalysts, and building blocks for functional materials.[2][4] This guide provides a detailed overview of the primary synthesis methods for this compound, focusing on the underlying chemical pathways, experimental protocols, and comparative data.
Core Synthesis Pathways
The formation of the 2,4,6-trisubstituted pyrylium ring generally proceeds through the acid-catalyzed condensation and cyclization of 1,5-dicarbonyl compounds. These diketone intermediates can be formed in situ from simpler precursors. The two most prevalent strategies involve either a one-pot reaction of an aryl methyl ketone and an aryl aldehyde or a two-step approach via the pre-synthesis of a chalcone (an α,β-unsaturated ketone).[5]
The general reaction mechanism involves an initial aldol condensation to form a chalcone, followed by a Michael addition of a second ketone equivalent to form the 1,5-dicarbonyl intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the pyrylium cation.
Synthesis Methodologies and Data
While the synthesis of the 2,4,6-triphenylpyrylium cation is well-documented, many modern procedures preferentially use tetrafluoroborate (BF₄⁻) or tosylate (OTs⁻) as the counterion due to the explosive hazard associated with perchlorate (ClO₄⁻).[5][6][7] The synthesis of the perchlorate salt follows analogous pathways, substituting the acid catalyst for perchloric acid (HClO₄).
The following table summarizes various methods for synthesizing the 2,4,6-triphenylpyrylium cation with different counterions. This data is provided for comparative analysis of reaction conditions and yields.
| Method | Reactants | Acid / Catalyst | Solvent | Conditions | Yield | Counterion | Reference |
| One-Pot | Benzalacetophenone (Chalcone), Acetophenone | HBF₄ (52% ethereal soln.) | 1,2-Dichloroethane | 70-75°C, 30 min | 63-68% | BF₄⁻ | [6] |
| One-Pot (Flow) | Benzalacetophenone (Chalcone), Acetophenone | HBF₄·Et₂O | 1,2-Dichloroethane | 110°C, 3-5 min residence | 69-74% | BF₄⁻ | [8] |
| One-Pot | p-Substituted Benzaldehydes, p-Substituted Acetophenones | Tosic Acid | 1,2-Dichloroethane | Reflux, 24h | 17-21% | OTs⁻ | [5] |
| Two-Step | 2,4,6-Triphenylpyrylium Tosylate, HCl | HCl (37%) | Ethanol | Reflux, 30 min | High (from pseudobase) | Cl⁻ | [7] |
| Analogous Perchlorate Synthesis | Benzalacetophenone, Acetophenone | Perchloric Acid (HClO₄) | Acetic Anhydride / Acetic Acid | Exothermic, requires cooling | (Not specified) | ClO₄⁻ | Analogous to[1] |
Detailed Experimental Protocols
Method A: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate (Safer Alternative)
This procedure is a well-established and safer alternative to the perchlorate synthesis, adapted from Organic Syntheses.[6]
Experimental Protocol:
-
In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place benzalacetophenone (208 g, 1.00 mole), acetophenone (60 g, 0.50 mole), and 1,2-dichloroethane (350 ml).
-
Warm the contents of the flask to 70–75°C.
-
Add a 52% ethereal solution of fluoboric acid (160 ml) from the dropping funnel with stirring over a period of 30 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Cool the fluorescent mixture and allow it to stand overnight in a refrigerator.
-
Collect the crystalline product on a Büchner funnel and wash thoroughly with diethyl ether.
-
An additional quantity of product can be obtained by adding 250 ml of ether to the mother liquor.
-
The total yield is typically 125–135 g (63–68%) of yellow crystals. The product can be recrystallized from 1,2-dichloroethane if higher purity is desired.
Method B: Synthesis of this compound (Hazardous)
This protocol is an inferred procedure based on the general synthesis of pyrylium salts and the specific warnings and conditions for preparing perchlorate salts.[1] Extreme caution is advised.
Experimental Protocol:
-
Safety First: All operations must be conducted behind a certified blast shield. The final product is explosive and must be handled with extreme care, preferably wet with a solvent.
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve benzalacetophenone (1.0 mole) and acetophenone (0.5 mole) in acetic anhydride.
-
Cool the mixture to 0°C using an ice-salt bath.
-
With vigorous stirring, slowly add 70% perchloric acid (approx. 0.5 mole) dropwise from the dropping funnel. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 10°C. Localized heating can lead to an uncontrolled, explosive decomposition.
-
After the addition is complete, allow the mixture to stir at low temperature for several hours.
-
The product will precipitate as a crystalline solid. Collect the crystals by filtration on a Büchner funnel.
-
Wash the collected solid sequentially with a 1:1 mixture of acetic acid and diethyl ether, followed by two washes with diethyl ether.
-
Crucial: Do not allow the product to become fully dry on the funnel under suction. The dry powder is significantly more hazardous.[1] For storage, the crystals should be transferred to a flask, moistened with a solvent like tetrahydrofuran, and stoppered with a cork (not a ground-glass stopper to avoid friction).[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the laboratory synthesis of pyrylium salts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties, experimental protocols, and relevant mechanistic pathways of 2,4,6-Triphenylpyrylium perchlorate. This pyrylium salt is a notable organic compound utilized in various scientific applications, including as a photosensitizer in photodynamic therapy (PDT) and as a photocatalyst in organic synthesis.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for its application in experimental settings, influencing factors such as solubility, stability, and photochemical efficiency.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₁₇ClO₄ | [1] |
| Molecular Weight | 408.84 g/mol | [1] |
| Melting Point | Data not consistently available; related tetrafluoroborate salt melts at 250-251 °C. | N/A |
| Appearance | Yellow crystalline solid. | [2] |
| Solubility | Soluble in polar organic solvents like acetonitrile and trifluoroacetic acid.[3][4] Insoluble in water, ethanol, and diethyl ether.[4] | |
| UV-Vis Absorption (λ_max_) | 355 nm, 405 nm (in acetonitrile) | [3] |
| Fluorescence Emission (λ_em_) | 466 nm (when excited at 405 nm in acetonitrile) | [3] |
| LogP | 6.776 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings and the development of new applications. The following sections outline protocols for the synthesis and spectroscopic characterization of triarylpyrylium salts.
The synthesis of pyrylium salts can be achieved through several methods. A common and effective approach is the condensation of an acetophenone derivative with a benzaldehyde derivative. While the synthesis of the perchlorate salt specifically is noted to be hazardous due to the explosive nature of perchlorates, the general procedure for analogous salts like the tetrafluoroborate is well-documented and provides a foundational methodology.[2][6]
General One-Pot Synthesis Protocol (adapted from related salts):
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine a benzaldehyde derivative (1 equivalent) and an acetophenone derivative (2 equivalents) in a suitable solvent such as 1,2-dichloroethane.[2]
-
Acid Catalyst Addition: Warm the mixture to approximately 70-75 °C. Slowly add an acid catalyst, such as fluoboric acid for the tetrafluoroborate salt, over 30 minutes with continuous stirring.[2] For other salts, acids like tosic acid can be used.[3]
-
Dehydrocyclization: The reaction mechanism involves an initial condensation to form a chalcone, followed by a Michael addition of a second acetophenone molecule to yield a 1,5-diketone. This intermediate then undergoes acid-catalyzed dehydrocyclization to form the pyrylium ring.[3]
-
Precipitation and Isolation: After the reaction is complete, the mixture is typically cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether.[2]
-
Purification: The crude crystalline product is collected by filtration, washed with ether, and can be further purified by recrystallization from a solvent like 1,2-dichloroethane or acetic acid.[2][3]
Caution: The preparation and handling of perchlorate salts, including this compound, carry a significant risk of explosion and should only be performed by trained personnel with appropriate safety precautions.[6]
UV-Visible Absorption Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the pyrylium salt in a spectroscopic-grade solvent (e.g., acetonitrile) at a known concentration (typically in the micromolar range, e.g., 5 x 10⁻⁶ M).[3]
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution in a quartz cuvette (typically 1 cm path length) over a relevant wavelength range (e.g., 300-600 nm).
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max_). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy:
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption analysis.
-
Data Acquisition: In a luminescence spectrometer, set the excitation wavelength to one of the absorption maxima (e.g., 405 nm).[3] Scan the emission spectrum over a longer wavelength range (e.g., 420-700 nm) to capture the full emission profile.
-
Analysis: Determine the wavelength of maximum fluorescence emission (λ_em_). The fluorescence quantum yield can be measured relative to a known standard.
Key Mechanisms and Applications
This compound's utility largely stems from its photochemical properties, where it can act as a potent photosensitizer.
Photodynamic therapy is a therapeutic modality for treating various diseases, including cancer, that uses a photosensitizer, light, and molecular oxygen.[7] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce cellular damage and apoptosis in target tissues.[7][8] Pyrylium salts are effective photosensitizers due to their strong absorption in the visible light spectrum and their ability to generate singlet oxygen efficiently.[8]
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the mechanism of photodynamic action.
Caption: General synthesis workflow for 2,4,6-Triarylpyrylium salts.
Caption: Mechanism of Type II Photodynamic Therapy using a Pyrylium photosensitizer.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound|1484-88-4|lookchem [lookchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Properties and applications of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4,6-triarylchalcogenopyrylium dyes related in structure to the antitumor agent AA1 as in vitro sensitizers for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2,4,6-Triphenylpyrylium Perchlorate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-triphenylpyrylium perchlorate in various organic solvents. The information is compiled from available literature and presented to assist researchers in academia and industry. This document outlines qualitative and semi-quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.
Core Data Presentation
The solubility of this compound is influenced by the nature of the organic solvent. While precise quantitative data is limited in publicly accessible literature, a general understanding of its solubility can be gathered from various sources. The following tables summarize the available qualitative and semi-quantitative solubility information for this compound and its closely related chloride analogue, which can serve as a useful surrogate for estimating solubility trends.
Table 1: Qualitative Solubility of 2,4,6-Triphenylpyrylium Salts
| Compound | Solvent | Solubility Description |
| This compound | Ethanol | Sparingly Soluble |
| Acetic Acid | Sparingly Soluble | |
| Dichloromethane (DCM) | Sparingly Soluble | |
| Toluene | Insoluble | |
| Diethyl Ether | Insoluble | |
| 2,4,6-Triphenylpyrylium Chloride | Methanol | Highly Soluble |
| Ethanol | Highly Soluble | |
| Dichloromethane (DCM) | Highly Soluble | |
| Acetonitrile | Highly Soluble |
Table 2: Semi-Quantitative Solubility of 2,4,6-Triphenylpyrylium Chloride
| Solvent | Concentration Range for Stable Solutions |
| Methanol | (1–4) x 10⁻³ M |
| Ethanol | (1–4) x 10⁻³ M |
| Dichloromethane (DCM) | (1–4) x 10⁻³ M |
| Acetonitrile | (1–4) x 10⁻³ M |
Experimental Protocols
The determination of the solubility of a compound like this compound in organic solvents can be performed using several well-established methods. Below are detailed methodologies for two common and reliable techniques: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method for Solubility Determination
This method directly measures the mass of the solute that can dissolve in a specific volume of a solvent to form a saturated solution at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetonitrile, dichloromethane, methanol, ethanol, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Vials or flasks with secure caps
-
Oven for drying
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-weighed, solvent-compatible filter (e.g., PTFE for organic solvents) to remove all undissolved solid particles. It is critical to perform this step quickly to avoid temperature fluctuations that could alter the solubility.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature. Weigh the container with the residue on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))
UV-Vis Spectrophotometry for Solubility Determination
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.
-
Sample Preparation and Analysis:
-
Carefully withdraw a small aliquot of the clear supernatant and filter it to remove any suspended particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Solubility (mol/L) = Concentration of diluted solution (mol/L) x Dilution Factor
The solubility can then be converted to g/L using the molecular weight of this compound.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
An In-Depth Technical Guide on the Core Mechanism of Action of 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triphenylpyrylium perchlorate is a cationic organic salt that has garnered attention for its potential applications in various biomedical fields, primarily owing to its properties as a photosensitizer. This technical guide delineates the core mechanism of action of 2,4,6-triphenylpyrylium, focusing on its role in photodynamic therapy (PDT), and its associated antifungal and anticancer activities. The document summarizes the current understanding of its cellular uptake, subcellular localization, and the subsequent molecular signaling pathways it triggers upon activation. While specific quantitative data for the perchlorate salt is limited in publicly accessible literature, this guide provides a comprehensive overview based on the activities of the 2,4,6-triphenylpyrylium cation and closely related analogs.
Introduction
Pyrylium salts are a class of heterocyclic organic compounds characterized by a positively charged six-membered ring containing one oxygen atom. The 2,4,6-triphenylpyrylium cation, in particular, is a stable derivative that has been explored for its biological activities. Its lipophilic and cationic nature plays a crucial role in its cellular interactions. The primary mechanism of action of 2,4,6-triphenylpyrylium in a biological context is as a photosensitizer, which, upon activation by light of a specific wavelength, initiates a cascade of events leading to cell death. This property is the foundation for its potential use in photodynamic therapy for cancer and other diseases. Additionally, its ability to disrupt mitochondrial function contributes to its antifungal properties.
Core Mechanism of Action: Photodynamic Therapy
The principal mechanism of action of 2,4,6-triphenylpyrylium is centered on its function as a photosensitizer in photodynamic therapy (PDT). This process involves three key components: the photosensitizer, light, and molecular oxygen.
2.1. Cellular Uptake and Subcellular Localization
Due to its lipophilic and cationic structure, 2,4,6-triphenylpyrylium can readily cross cellular membranes. It is widely accepted that such compounds tend to accumulate in mitochondria, driven by the high negative mitochondrial membrane potential. This selective localization is a key aspect of its targeted cytotoxic effect.
2.2. Generation of Reactive Oxygen Species (ROS)
The photodynamic action is initiated when 2,4,6-triphenylpyrylium absorbs photons of a specific wavelength, transitioning it from its ground state to an excited singlet state. Through a process called intersystem crossing, it then converts to a longer-lived excited triplet state. In this triplet state, the photosensitizer can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent. This is known as a Type II photochemical reaction. Alternatively, the excited photosensitizer can react with biological substrates to produce other reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals via a Type I reaction.
The generation of ROS within the mitochondria is particularly detrimental, as this organelle is central to cellular metabolism and apoptosis regulation.
Signaling Pathways
The oxidative stress induced by the ROS generated during PDT triggers a cascade of signaling events, primarily culminating in apoptosis (programmed cell death).
3.1. Mitochondrial-Mediated Apoptosis (Intrinsic Pathway)
The localization of 2,4,6-triphenylpyrylium and subsequent ROS production in the mitochondria directly initiates the intrinsic apoptotic pathway.
-
Mitochondrial Permeability Transition: ROS-induced damage to the mitochondrial membranes leads to the opening of the mitochondrial permeability transition pore (mPTP).
-
Disruption of Mitochondrial Membrane Potential: The opening of the mPTP and oxidative damage lead to the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.
3.2. Role of Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of mitochondrial-mediated apoptosis. The anti-apoptotic members, such as Bcl-2, can be targeted and damaged by PDT, shifting the balance towards the pro-apoptotic members like Bax and Bak. This further promotes the release of cytochrome c. Overexpression of Bcl-2 has been shown to confer resistance to PDT-induced apoptosis by preventing caspase activation.
The following diagram illustrates the proposed signaling pathway for 2,4,6-triphenylpyrylium-mediated photodynamic therapy.
Proposed signaling pathway of 2,4,6-triphenylpyrylium in photodynamic therapy.
Antifungal Mechanism of Action
The antifungal activity of pyrylium salts, including 2,4,6-triphenylpyrylium analogs, is also linked to mitochondrial dysfunction. In fungi such as Candida albicans, these compounds have been shown to inhibit mitochondrial function and fusion. This leads to a depletion of cellular ATP, an increase in ROS production, and ultimately, fungal cell death. The specific molecular targets within the fungal mitochondria are a subject of ongoing research.
Data Presentation
A comprehensive search of the scientific literature did not yield specific IC50 or other quantitative efficacy values for this compound against named cancer cell lines or fungal species. Research in this area has often focused on the synthesis and photochemical properties of pyrylium salts, with less emphasis on their quantitative biological effects. The table below is presented as a template for the type of data that would be crucial for evaluating the potential of this compound and should be a focus of future research.
| Compound | Cell Line/Organism | Assay Type | Endpoint | Value (µM) | Light Dose (J/cm²) |
| This compound | e.g., HeLa (Cervical Cancer) | Cytotoxicity | IC50 | Data not available | e.g., 10 |
| This compound | e.g., A549 (Lung Cancer) | Cytotoxicity | IC50 | Data not available | e.g., 10 |
| This compound | e.g., Candida albicans | Antifungal Susceptibility | MIC | Data not available | N/A |
Experimental Protocols
6.1. In Vitro Photodynamic Therapy Protocol
The following diagram represents a general workflow for assessing the in vitro photodynamic efficacy of a photosensitizer like this compound.
General experimental workflow for in vitro photodynamic therapy studies.
Methodology Details:
-
Cell Seeding: Adherent cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). The compound should be dissolved in a suitable solvent like DMSO, with the final DMSO concentration in the medium kept below 0.5%. Incubation is typically carried out for 4-24 hours in the dark.
-
Irradiation: After incubation, cells are washed with PBS and fresh medium is added. The cells are then exposed to light of a specific wavelength (corresponding to the absorption maximum of the pyrylium salt, typically in the visible range) using a light source with a defined power density. The total light dose is measured in J/cm².
-
Post-Irradiation Incubation: Cells are returned to the incubator for a further 24-72 hours.
-
Cell Viability Assay (MTT): MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is read at 570 nm. The IC50 value is calculated from the dose-response curve.
6.2. Mitochondrial Membrane Potential Assay
-
Cells are treated with this compound and irradiated as described above.
-
During the final 30 minutes of incubation, a fluorescent probe such as Tetramethylrhodamine, Ethyl Ester (TMRE) is added to the medium.
-
Cells are then washed and analyzed by fluorescence microscopy or flow cytometry. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.
Conclusion
The primary mechanism of action of this compound is as a photosensitizer that, upon light activation, generates reactive oxygen species, leading to mitochondrial-mediated apoptosis. This makes it a potential candidate for photodynamic therapy. Its ability to disrupt mitochondrial function also underlies its antifungal activity. While the conceptual framework of its mechanism is established, a significant gap exists in the literature regarding specific quantitative efficacy data and detailed molecular signaling pathways for this particular compound. Further research is warranted to quantify its therapeutic potential and to elucidate the precise molecular targets and signaling events to facilitate its development for clinical applications.
2,4,6-Triphenylpyrylium Perchlorate: A Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for the handling and use of 2,4,6-Triphenylpyrylium perchlorate. This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. The guide consolidates critical safety information, including physical and chemical properties, known hazards, personal protective equipment protocols, and emergency procedures. All quantitative data is presented in tabular format for clarity, and logical workflows for hazard mitigation are illustrated using diagrams.
Introduction
This compound is an organic salt that sees use in various chemical syntheses and research applications. Its utility is derived from the reactive pyrylium cation, which can act as a precursor for the synthesis of other heterocyclic compounds. However, the presence of the perchlorate anion introduces significant hazards, primarily related to its strong oxidizing and potentially explosive nature. A thorough understanding of these risks and the implementation of stringent safety protocols are imperative for its safe use in a research and development setting.
Physicochemical and Hazard Data
The following tables summarize the key physical, chemical, and hazard information for this compound and its constituent ions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₁₇ClO₅ |
| Molecular Weight | 408.84 g/mol [1][2] |
| Appearance | Yellow crystalline solid |
| Melting Point | Decomposes around 244°C (for the related 2,4,6-trimethylpyrylium perchlorate) |
| Solubility | Soluble in polar organic solvents such as acetonitrile, ethanol, and methanol.[3] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation. |
| Oxidizing Solids | Category 1 | Danger | H271: May cause fire or explosion; strong oxidizer.[4] |
Note: The GHS classification is based on the known hazards of the perchlorate anion and related pyrylium salts. The toxicological properties of this compound have not been fully investigated.
Core Hazards
The primary hazards associated with this compound stem from the reactivity of the perchlorate anion.
3.1. Fire and Explosion Hazard
Perchlorate salts are powerful oxidizing agents.[4] this compound, being an organic perchlorate, is of particular concern as it contains both a fuel (the organic cation) and an oxidizer (the perchlorate anion) within the same molecule. This combination can lead to a substance that is sensitive to heat, shock, and friction.
-
Risk of Explosion: Many organic perchlorate salts are extremely sensitive explosives.[5] The explosive nature is associated with the chemical bonding of the perchlorate ion and its interactions with the surrounding molecules.[6]
-
Strong Oxidizer: It can initiate or accelerate the combustion of other materials.[4] Contact with combustible materials, reducing agents, or finely powdered metals may cause fire or explosion.[4]
3.2. Health Hazards
While specific toxicity data for this compound is limited, the known effects of similar compounds and the perchlorate ion indicate several health risks.
-
Irritation: The compound is irritating to the skin, eyes, and respiratory system.[7] Inhalation may cause respiratory tract irritation.
-
Harmful if Swallowed: Acute oral toxicity is a concern.[4]
-
Thyroid Disruption: The perchlorate anion is known to interfere with iodide uptake by the thyroid gland, which can disrupt the production of thyroid hormones.[8] While this is more of a concern with chronic exposure to inorganic perchlorates in drinking water, it is a potential long-term health effect to be aware of.
Safety Precautions and Protocols
Strict adherence to the following safety protocols is mandatory when handling this compound.
4.1. Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Designated Area: If possible, designate a specific area within the laboratory for working with this and other high-hazard materials.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for laboratory personnel.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing or explosion.[9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat and Apron | A flame-resistant lab coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Respirator (if necessary) | If engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used. |
4.3. Handling and Storage
-
Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[4]
-
Incompatible Materials: Store separately from combustible materials, reducing agents, strong acids, and finely powdered metals.[5][10]
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container. Avoid storage in areas with significant temperature fluctuations.
-
Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Table 4: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
6.1. Spills and Leaks
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Use non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.
6.2. Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do NOT use water, as it may spread contamination.
-
Evacuation: In the event of a fire, evacuate the area immediately and contact emergency services.
-
Self-Contained Breathing Apparatus: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Hazard and Control Logic
The following diagram illustrates the logical relationship between the identified hazards of this compound and the corresponding control measures.
Caption: Relationship between hazards and control measures.
Conclusion
This compound is a valuable research chemical that must be handled with the utmost care due to its significant fire, explosion, and health hazards. A proactive approach to safety, including the consistent use of appropriate engineering controls, personal protective equipment, and adherence to established protocols, is essential for mitigating the risks associated with its use. All personnel must be thoroughly trained on the hazards and emergency procedures outlined in this guide before commencing any work with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. ampac.us [ampac.us]
- 5. concordia.ca [concordia.ca]
- 6. techexplorist.com [techexplorist.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. nj.gov [nj.gov]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-triphenylpyrylium perchlorate, a vital organic compound with applications in various scientific fields, including photochemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, offering valuable data for its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the UV-Vis data is specific to the perchlorate salt, the NMR and IR data are based on closely related analogues, such as the tetrafluoroborate and tosylate salts, due to the limited availability of specific data for the perchlorate form. These analogues are structurally very similar, and their spectroscopic data provide a reliable approximation for this compound.
Table 1: ¹H NMR Spectroscopic Data (Approximated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.18-9.24 | s | 2H | H-3, H-5 (pyrylium ring) |
| ~8.61-8.67 | d | 6H | ortho-H of phenyl at C2, C6 and C4 |
| ~7.84-7.94 | m | 9H | meta- and para-H of phenyl rings |
Note: Data is based on the tetrafluoroborate and tosylate salts in DMSO-d₆. The chemical shifts are expected to be very similar for the perchlorate salt.
Table 2: ¹³C NMR Spectroscopic Data (Approximated)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0-170.5 | C-4 (pyrylium ring) |
| ~165.1-165.5 | C-2, C-6 (pyrylium ring) |
| ~135.0-135.6 | ipso-C of phenyl at C4 |
| ~132.4-132.9 | para-C of phenyl rings |
| ~128.8-130.5 | ortho- and meta-C of phenyl rings |
| ~115.1-115.6 | C-3, C-5 (pyrylium ring) |
Note: Data is based on the tetrafluoroborate and tosylate salts in DMSO-d₆. The chemical shifts are expected to be very similar for the perchlorate salt.
Table 3: IR Spectroscopic Data (Approximated)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3066-3069 | Medium | C-H stretching (aromatic) |
| ~1621-1624 | Strong | C=C stretching (pyrylium ring) |
| ~1592-1600 | Strong | C=C stretching (phenyl rings) |
| ~1448-1468 | Medium | C-C stretching (in-ring) |
| ~1194-1199 | Strong | C-O-C asymmetric stretching (pyrylium ring) |
| ~1090-1122 | Very Strong | ClO₄⁻ anion stretching |
| ~763-767 | Strong | C-H out-of-plane bending (aromatic) |
Note: Data is based on the tosylate and tetrafluoroborate salts. The strong absorption around 1100 cm⁻¹ is characteristic of the perchlorate anion.
Table 4: UV-Vis Spectroscopic Data
| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |
| 355 | Not Reported | Acetonitrile |
| 405 | Not Reported | Acetonitrile |
Note: This data is specific to this compound.[1]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire at least 1024 scans.
-
Use the residual solvent peak as an internal reference.
-
Process the data using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile) of a known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record the absorbance spectra of the sample solutions from 200 to 800 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If molar absorptivity is to be determined, ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Thermal Stability of 2,4,6-Triphenylpyrylium Perchlorate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium perchlorate is an aromatic organic salt belonging to the pyrylium salt family. These compounds are characterized by a positively charged six-membered heterocyclic ring containing an oxygen atom. The unique electronic structure of the pyrylium ring, coupled with the presence of the perchlorate anion, imparts specific chemical and physical properties to the molecule, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, including as a photosensitizer, a catalyst in organic synthesis, and as a potential component in energetic materials. This technical guide provides a comprehensive overview of the thermal stability of this compound, including quantitative data from related compounds, detailed experimental protocols, and a proposed decomposition pathway.
Thermal Stability Analysis
The thermal stability of organic salts is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions and exothermic or endothermic decomposition processes.
Quantitative Thermal Analysis Data
The following table summarizes the expected thermal properties based on data from analogous compounds.
| Parameter | Expected Value/Range | Method | Notes |
| Decomposition Onset (Tonset) | ~250 - 350 °C | TGA | Estimated based on data for related triarylpyrylium salts. The perchlorate anion may influence the onset temperature. |
| Peak Decomposition Temp. (Tpeak) | ~300 - 400 °C | DSC | Expected to be an exothermic event due to the oxidative nature of the perchlorate anion. |
| Mass Loss | Significant | TGA | Decomposition is expected to lead to the evolution of gaseous products, resulting in a substantial loss of mass. |
| Decomposition Enthalpy (ΔHd) | Exothermic | DSC | The reaction between the organic cation and the perchlorate anion is expected to release a significant amount of energy. |
Experimental Protocols
To ensure reproducibility and accuracy in the thermal analysis of this compound, standardized experimental protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and weight loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition from the atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or copper pan. A pinhole may be made in the lid to allow for the escape of gaseous decomposition products.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Endothermic peaks typically represent melting or phase transitions, while exothermic peaks indicate decomposition or other chemical reactions. The area under the peak corresponds to the enthalpy change of the process.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to be a complex process involving the breakdown of both the pyrylium cation and the perchlorate anion, likely proceeding through a redox reaction.
The proposed decomposition pathway can be described as follows:
-
Initiation: Upon heating, an intramolecular electron transfer is proposed to occur from the electron-rich triphenylpyrylium cation to the perchlorate anion. This results in the formation of a pyrylium radical and a perchlorate radical.
-
Pyrylium Cation Fragmentation: The highly unstable pyrylium radical undergoes rapid ring-opening and fragmentation, leading to the formation of various aromatic species such as benzene and biphenyl, as well as a non-volatile carbonaceous residue.
-
Perchlorate Anion Decomposition: The perchlorate radical is also highly unstable and decomposes to form various chlorine oxides (e.g., ClO₂, ClO₃) and molecular oxygen. These species are strong oxidizing agents.
-
Secondary Reactions: The highly reactive species generated in the initial decomposition steps undergo further reactions. The aromatic fragments and the carbonaceous residue are oxidized by the chlorine oxides and oxygen, leading to the formation of final gaseous products, including carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx, if decomposition occurs in air), and hydrogen chloride (HCl).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the thermal stability of this compound.
Conclusion
This compound is expected to be a thermally stable organic salt, with decomposition likely commencing above 250 °C. The decomposition process is anticipated to be a complex, exothermic redox reaction between the pyrylium cation and the perchlorate anion, leading to the formation of various gaseous products and a carbonaceous residue. The provided experimental protocols for TGA and DSC offer a standardized approach for the detailed characterization of its thermal properties. A thorough understanding of the thermal stability and decomposition pathway is paramount for the safe handling and effective application of this compound in research and development. Further studies, including evolved gas analysis (EGA-MS or TGA-FTIR), are recommended to definitively identify the decomposition products and validate the proposed mechanism.
References
The Dawn of a Versatile Cation: A Technical Guide to the Discovery and History of Pyrylium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of pyrylium salts, a class of cationic aromatic heterocycles that have evolved from a chemical curiosity to indispensable tools in modern organic synthesis, materials science, and drug development. We delve into the seminal initial discoveries, detail key synthetic methodologies with explicit experimental protocols, and present a consolidated view of their physicochemical properties. This guide is designed to serve as a valuable resource for researchers leveraging the unique reactivity and photophysical characteristics of pyrylium salts in their scientific endeavors.
A Serendipitous Discovery and a Century of Progress
The story of pyrylium salts begins in 1911 with the pioneering work of Adolf von Baeyer, who, while investigating the reactions of glutacondialdehyde, serendipitously synthesized the first derivative of this new class of compounds.[1][2][3][4][5] Initially, the highly reactive nature and inherent instability of the parent pyrylium cation in aqueous media limited its exploration. For nearly half a century, pyrylium chemistry remained a relatively niche area of study.
The 1960s marked a renaissance for pyrylium salts, with a surge in research that unveiled their remarkable potential as versatile synthetic intermediates.[1][2][3] Scientists began to appreciate the electrophilic character of the pyrylium ring, which renders it susceptible to nucleophilic attack at the α (2,6) and γ (4) positions. This reactivity became the cornerstone for the synthesis of a vast array of other heterocyclic systems, most notably pyridines and pyridinium salts.
Key Synthetic Methodologies: From Classic Reactions to Modern Approaches
The accessibility of pyrylium salts is a key factor in their widespread use. Several robust synthetic methods have been developed over the years, each with its own advantages in terms of substrate scope and reaction conditions.
The Baeyer Method (from 1,5-Diketones)
The classical approach, stemming from Baeyer's era, involves the acid-catalyzed cyclization and dehydration of 1,5-diketones. This method is particularly useful for the synthesis of symmetrically substituted pyrylium salts.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Perchlorate from 1,3,5-Triphenyl-1,5-pentanedione
-
Reagents: 1,3,5-Triphenyl-1,5-pentanedione, 70% Perchloric Acid, Acetic Anhydride.
-
Procedure: A solution of 1,3,5-triphenyl-1,5-pentanedione (1.0 g) in acetic anhydride (10 mL) is prepared. To this solution, 70% perchloric acid (0.5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 1 hour, during which a yellow precipitate forms. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
-
Yield: Typically > 90%.
The Balaban-Nenitzescu-Praill Synthesis
A significant advancement in pyrylium salt synthesis was the development of the Balaban-Nenitzescu-Praill reaction. This method allows for the preparation of a wide variety of pyrylium salts, including those with alkyl substituents, from simple and readily available starting materials like tert-butanol and acetic anhydride in the presence of a strong acid.[6][7]
Experimental Protocol: Synthesis of 2,4,6-Trimethylpyrylium Perchlorate
-
Reagents: tert-Butanol, Acetic Anhydride, 70% Perchloric Acid.
-
Procedure: Acetic anhydride (250 mL) is cooled in an ice-salt bath. 70% perchloric acid (43 mL) is added dropwise with vigorous stirring, maintaining the temperature below 10°C. tert-Butanol (50 g) is then added dropwise over 30 minutes, keeping the temperature below 30°C. The mixture is then heated to 100°C for 15 minutes. Upon cooling, the pyrylium salt precipitates and is collected by filtration, washed with a small amount of cold acetic acid, followed by diethyl ether, and then dried.
-
Yield: ~50-60%.[8]
Synthesis from Chalcones
A widely used and versatile method involves the reaction of a chalcone (an α,β-unsaturated ketone) with a methyl ketone in the presence of an acid catalyst. This approach allows for the synthesis of unsymmetrically substituted triarylpyrylium salts.[1][9][10][11][12][13]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
-
Reagents: Chalcone (Benzalacetophenone), Acetophenone, Tetrafluoroboric acid (HBF₄).
-
Procedure: A mixture of chalcone (20.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) is dissolved in 1,2-dichloroethane (100 mL). To this solution, 48% aqueous tetrafluoroboric acid (20 mL) is added dropwise with stirring. The mixture is then refluxed for 2 hours. After cooling, diethyl ether is added to precipitate the product. The yellow crystalline solid is collected by filtration, washed with diethyl ether, and dried.
-
Yield: 60-70%.[14]
One-Pot Synthesis from Aldehydes and Ketones
For efficiency, a one-pot synthesis of 2,4,6-triarylpyrylium salts directly from an aldehyde and two equivalents of a methyl ketone has been developed. This method obviates the need for the prior isolation of the chalcone intermediate.
Experimental Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
-
Reagents: Benzaldehyde, Acetophenone, Boron trifluoride etherate (BF₃·OEt₂).
-
Procedure: A mixture of benzaldehyde (10.6 g, 0.1 mol) and acetophenone (24.0 g, 0.2 mol) is heated to 100°C. Boron trifluoride etherate (14.2 g, 0.1 mol) is added dropwise. The reaction is maintained at 100°C for 2 hours. After cooling, the solidified mass is triturated with diethyl ether. The resulting yellow solid is collected by filtration, washed with diethyl ether, and dried.
-
Yield: ~65%.[15]
Physicochemical Properties: A Quantitative Overview
Pyrylium salts exhibit distinct and tunable photophysical properties, which are highly dependent on the substitution pattern of the pyrylium ring. These properties are crucial for their applications in areas such as fluorescent probes and photosensitizers.
| Pyrylium Salt Derivative | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Reference(s) |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Acetonitrile | 412 | 38,000 | 470 | 0.65 | |
| 2,4,6-Trimethylpyrylium Perchlorate | Acetonitrile | 290 | 9,500 | - | - | [16] |
| 2-Methyl-4,6-diphenylpyrylium Perchlorate | Acetonitrile | 375 | 25,000 | 435 | 0.52 | [8][17] |
| 4-(p-Methoxyphenyl)-2,6-diphenylpyrylium Perchlorate | Acetonitrile | 455 | 50,000 | 510 | 0.88 | |
| 2,4,6-Tris(p-methoxyphenyl)pyrylium Perchlorate | Acetonitrile | 475 | 62,000 | 525 | 0.92 |
Reactivity and Reaction Mechanisms
The core of pyrylium salt chemistry lies in its reactivity towards nucleophiles. The positively charged oxygen atom strongly withdraws electron density from the ring, making the α and γ positions highly electrophilic.
Reaction with Primary Amines: The Gateway to Pyridiniums
One of the most significant reactions of pyrylium salts is their conversion to pyridinium salts upon reaction with primary amines. This transformation, which forms the basis for the widely used "Katritzky salts," proceeds via a nucleophilic attack on the pyrylium ring, followed by ring-opening and subsequent ring-closure.
This reaction is highly efficient and has been instrumental in the development of methodologies for the deamination of primary amines and for the construction of complex molecular architectures.
Applications in Drug Development and Biomedical Research
The unique properties of pyrylium salts have led to their emergence as powerful tools in drug discovery and biomedical research.
-
Fluorescent Probes for Bioimaging: The inherent fluorescence of many pyrylium derivatives, coupled with their ability to be targeted to specific cellular compartments like mitochondria, makes them excellent candidates for live-cell imaging.[15] Their fluorescence properties can be modulated to respond to changes in the cellular environment, such as pH.
-
Photosensitizers in Photodynamic Therapy (PDT): Pyrylium and its chalcogen analogs (thiopyrylium and selenopyrylium salts) can act as potent photosensitizers.[10][14][17] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce localized cell death, a principle exploited in photodynamic cancer therapy.
-
Antifungal Agents: Recent studies have identified pyrylium salts with significant antifungal activity, opening up new avenues for the development of novel therapeutic agents to combat fungal infections.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selenopyrylium photosensitizer for photodynamic therapy related in structure to the antitumor agent AA1 with potent in vivo activity and no long-term skin photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and optical spectroscopy of pyrylium chloride salts for tunable lasers and biomedical imaging - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tdx.cat [tdx.cat]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 2,4,6-Triphenylpyrylium Perchlorate as a Photocatalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4,6-triphenylpyrylium perchlorate as a versatile photocatalyst in various chemical transformations. The information is intended to guide researchers in leveraging this powerful catalyst for applications ranging from organic synthesis to environmental remediation.
Overview of this compound in Photocatalysis
This compound is a commercially available organic salt that has garnered significant attention as a metal-free photocatalyst. Its strong absorption in the visible light spectrum, high excited-state oxidation potential, and stability make it an attractive alternative to traditional transition metal-based photocatalysts. Upon irradiation with visible light, it can initiate a variety of chemical reactions through single-electron transfer (SET) pathways.
Key Advantages:
-
Metal-Free: Avoids potential contamination of products with heavy metals, which is particularly crucial in pharmaceutical synthesis.
-
Visible Light Activation: Utilizes a readily available and less-damaging energy source compared to UV light.
-
High Oxidizing Power: The excited state of the pyrylium cation is a potent oxidant, capable of activating a wide range of organic substrates.
-
Versatility: It can be employed in a diverse array of transformations, including cycloadditions, polymerizations, and degradation of organic pollutants.[1]
Application in Organic Synthesis: [3+2] Cycloaddition for the Synthesis of Tetrasubstituted Pyrroles
One of the notable applications of 2,4,6-triarylpyrylium salts is in the synthesis of highly substituted nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. A prime example is the redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts to afford tetrasubstituted pyrroles.[2] In this reaction, the pyrylium salt serves a dual role as both the photosensitizer and a reactant.[2]
Experimental Protocol: General Procedure for the Photocatalytic [3+2] Cycloaddition
Materials:
-
2H-azirine derivative (1.5 equiv.)
-
This compound (1.0 equiv.)
-
Anhydrous acetonitrile (MeCN)
-
5 mL crimp-seal vial with a magnetic stir bar
-
Blue LEDs (455 nm) with a cooling fan
-
Standard laboratory glassware and purification supplies (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, add the 2H-azirine derivative (0.3 mmol, 1.5 equiv.) and this compound (0.2 mmol, 1.0 equiv.).
-
Dissolve the solids in anhydrous acetonitrile (4.0 mL).
-
Seal the vial and degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the vial in a reaction setup equipped with 455 nm blue LEDs and a cooling fan to maintain the reaction temperature at approximately 25 °C.
-
Irradiate the reaction mixture for 15–24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted pyrrole.
Quantitative Data: Substrate Scope of the [3+2] Cycloaddition Reaction
The following table summarizes the yields for the synthesis of various tetrasubstituted pyrroles using a similar 2,4,6-triphenylpyrylium tetrafluoroborate catalyst. The yields are indicative of the general efficiency of this transformation.
| Entry | 2H-Azirine Substituent (R1) | 2,4,6-Triphenylpyrylium Salt Substituent (R2) | Product Yield (%) |
| 1 | Phenyl | H | 65 |
| 2 | 4-Methoxyphenyl | H | 62 |
| 3 | 4-Chlorophenyl | H | 58 |
| 4 | 4-Bromophenyl | H | 55 |
| 5 | 2-Naphthyl | H | 60 |
| 6 | Phenyl | 4-Methoxy | 52 |
| 7 | Phenyl | 4-Chloro | 50 |
Data adapted from a study using 2,4,6-triphenylpyrylium tetrafluoroborate, which is expected to have similar reactivity to the perchlorate salt.[2]
Reaction Mechanism and Workflow
The proposed mechanism involves the initial photoexcitation of the 2,4,6-triphenylpyrylium cation (TPP⁺) to its excited state (TPP⁺*). This is followed by a single-electron transfer from the 2H-azirine to the excited photocatalyst, generating an azaallenyl radical cation and a triarylpyranyl radical. These two radical species then couple, and subsequent rearomatization and proton loss lead to the formation of the tetrasubstituted pyrrole product.
Application in Environmental Remediation: Degradation of Organic Pollutants
2,4,6-Triphenylpyrylium salts supported on materials like silica have shown high efficiency in the photocatalytic degradation of persistent organic pollutants, such as 2,4-dichlorophenol (DCP). This highlights their potential in wastewater treatment applications.
Experimental Protocol: General Procedure for Photocatalytic Degradation of 2,4-Dichlorophenol
Materials:
-
This compound immobilized on silica gel (e.g., 3 wt%)
-
2,4-Dichlorophenol (DCP)
-
Deionized water
-
Batch reactor with a light source (e.g., solar simulator or high-pressure mercury lamp)
-
Magnetic stirrer
-
Analytical equipment for monitoring DCP concentration (e.g., HPLC)
Procedure:
-
Prepare a stock solution of 2,4-dichlorophenol in deionized water.
-
In the batch reactor, suspend the immobilized this compound photocatalyst in the DCP solution at a desired concentration (e.g., 1 g/L of catalyst for a 50 mg/L DCP solution).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with the light source while maintaining constant stirring.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Filter the aliquots to remove the photocatalyst particles.
-
Analyze the filtrate using HPLC to determine the concentration of DCP.
-
Calculate the degradation efficiency as a function of time.
Quantitative Data: Degradation of 2,4-Dichlorophenol
The following table presents data on the degradation of 2,4-dichlorophenol under different conditions, illustrating the effect of the photocatalyst and reaction setup.
| Photocatalyst | Reactor Type | Irradiation Time (h) | DCP Degradation (%) |
| TPP⁺ on Silica | Discontinuous Batch | 5 | 87 |
| TPP⁺ in Zeolite Beta | Discontinuous Batch | 5 | 75 |
| TiO₂ (P-25) | Discontinuous Batch | 5 | ~95 |
| TPP⁺ on Silica | Recirculating Tubular | 5 | Low |
TPP⁺ denotes the 2,4,6-triphenylpyrylium cation. Data suggests that while TiO₂ shows higher overall degradation in a batch setup, the intrinsic activity of the supported TPP⁺ can be significantly higher. The recirculating setup was unfavorable for the supported TPP⁺ catalyst due to particle deposition.
Degradation Pathway and Workflow
The degradation of organic pollutants by this compound is initiated by the photo-induced generation of reactive oxygen species (ROS). The excited photocatalyst can interact with water or oxygen to produce hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are powerful oxidizing agents that can break down the complex organic pollutant into simpler, less harmful compounds, and ultimately to CO₂ and H₂O.
Application in Polymer Chemistry: Photoinduced Polymerization
Pyrylium salts, including this compound, are effective photoinitiators for various types of polymerization, such as cationic polymerization and free-radical polymerization.[1] They can be used to synthesize a wide range of polymers with controlled molecular weights and architectures.
Experimental Protocol: General Procedure for Photoinduced Cationic Polymerization
Materials:
-
Monomer (e.g., vinyl ether, styrene)
-
This compound (as photoinitiator)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Light source (e.g., LED lamp with appropriate wavelength)
-
Magnetic stirrer
-
Nitrogen or argon source
Procedure:
-
Dry all glassware thoroughly and assemble the reaction setup under an inert atmosphere (nitrogen or argon).
-
Add the desired amount of this compound to the reaction vessel.
-
Add the anhydrous solvent and stir to dissolve the photoinitiator.
-
Add the monomer to the reaction mixture.
-
Degas the solution by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with the light source while maintaining vigorous stirring.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing them (e.g., by NMR for conversion or by GPC for molecular weight).
-
Quench the polymerization by adding a suitable agent (e.g., methanol).
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum to a constant weight.
Quantitative Data: Factors Affecting Photoinduced Polymerization
The efficiency of photoinduced polymerization using pyrylium salts can be influenced by several factors. The following table provides a qualitative summary of these effects.
| Parameter | Effect on Polymerization |
| Light Intensity | Higher intensity generally leads to a faster polymerization rate. |
| Catalyst Concentration | Increasing concentration can increase the rate up to a certain point, after which side reactions or light absorption saturation may occur. |
| Monomer Concentration | Higher concentration typically results in a higher polymerization rate and higher molecular weight. |
| Solvent Polarity | The choice of solvent can affect the solubility of the catalyst and the stability of the propagating species, thus influencing the polymerization kinetics. |
| Temperature | Higher temperatures can increase the rate of polymerization but may also lead to more side reactions and a broader molecular weight distribution. |
Polymerization Mechanism
In cationic polymerization, the photoexcited pyrylium salt can directly oxidize the monomer to generate a radical cation, which then initiates the polymerization process. Alternatively, it can interact with a co-initiator to generate the initiating species.
Relevance to Drug Development
The use of this compound and other organic photocatalysts is highly relevant to drug discovery and development. The mild reaction conditions and the ability to avoid transition metal catalysts are significant advantages in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The synthesis of complex heterocyclic structures, as demonstrated in the [3+2] cycloaddition protocol, is a powerful tool for generating novel molecular scaffolds for medicinal chemistry programs. Furthermore, the principles of photocatalytic degradation can be applied to the treatment of pharmaceutical wastewater, which often contains complex and persistent organic molecules.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
Application Notes and Protocols: 2,4,6-Triphenylpyrylium Perchlorate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium perchlorate is a stable, crystalline organic salt belonging to the pyrylium salt family. These salts are characterized by a six-membered heterocyclic ring containing a positively charged oxygen atom. This inherent positive charge makes the pyrylium core highly electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, 2,4,6-triphenylpyrylium salts are potent photosensitizers, capable of absorbing visible light and initiating photochemical reactions through single-electron transfer (SET) or energy transfer (EnT) pathways. These properties make this compound and its analogs, such as the tetrafluoroborate salt, versatile reagents and catalysts in a variety of organic transformations. This document provides an overview of its applications in photocatalysis and as a precursor for the synthesis of nitrogen-containing heterocycles, complete with experimental protocols and reaction data.
Photocatalytic Applications
2,4,6-Triphenylpyrylium salts are highly effective photoredox catalysts, primarily due to their strong oxidizing ability in the excited state. They are employed in a range of visible-light-mediated reactions, including cycloadditions and the degradation of organic pollutants.
[3+2] Dipolar Cycloaddition of 2H-Azirines
A notable application of 2,4,6-triphenylpyrylium salts is in the redox-neutral 1,3-dipolar cycloaddition of 2H-azirines to furnish highly substituted pyrroles. In this reaction, the pyrylium salt serves a dual role as both the photosensitizer and a dipolarophile. Upon irradiation with visible light (e.g., blue LEDs), the excited pyrylium salt engages in a single-electron transfer with the 2H-azirine, initiating a cascade of events that leads to the formation of the pyrrole ring system.
Table 1: Photocatalytic [3+2] Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts.
| Entry | 2H-Azirine (1) | 2,4,6-Triarylpyrylium Salt (2) | Time (h) | Yield (%) |
| 1 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | 18 | 92 |
| 2 | 3-(4-chlorophenyl)-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | 20 | 85 |
| 3 | 2,3-diphenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | 24 | 78 |
| 4 | 3-methyl-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | 15 | 65 |
Experimental Protocol: General Procedure for the Photocatalytic Cycloaddition between 2H-Azirine and 2,4,6-Triphenylpyrylium Tetrafluoroborate [1]
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and 2,4,6-triphenylpyrylium tetrafluoroborate (0.2 mmol).
-
Dissolve the solids in anhydrous acetonitrile (4.0 mL).
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial using 455 nm blue LEDs, maintaining the temperature at approximately 25 °C with a cooling device.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 15–24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100–200 mesh) using a hexane/ethyl acetate eluent to afford the pure tetrasubstituted pyrrole.
Diagram 1: Photocatalytic Cycle for the [3+2] Cycloaddition
Caption: Photocatalytic cycle of the [3+2] cycloaddition reaction.
Degradation of Organic Pollutants
2,4,6-Triphenylpyrylium salts can act as efficient photocatalysts for the degradation of organic pollutants, such as industrial dyes, in aqueous media.[2] The mechanism involves the generation of reactive oxygen species (ROS) upon visible light irradiation, which then attack and mineralize the organic pollutant molecules.
Table 2: Photocatalytic Degradation of Rhodamine B.
| Catalyst | Pollutant | Catalyst Conc. (mg/L) | Pollutant Conc. (mg/L) | Light Source | Time (min) | Degradation (%) |
| This compound | Rhodamine B | 50 | 10 | Simulated Solar | 60 | ~70-90 (estimated) |
| BiFeO3/g-C3N4 | Rhodamine B | 500 | 10 | Xenon Lamp | 60 | >90 |
| ZnO | Rhodamine B | 1000 | 10 | Sunlight | 120 | ~95 |
Note: Data for this compound is estimated based on its known photocatalytic activity; specific literature data for direct comparison under these exact conditions was not available in the initial search.
Experimental Protocol: Photocatalytic Degradation of Rhodamine B
This is a representative protocol adapted from general procedures for photocatalytic dye degradation.[1]
-
Prepare a 10 mg/L stock solution of Rhodamine B in deionized water.
-
In a 250 mL beaker, add 100 mL of the Rhodamine B solution.
-
Add 5 mg of this compound to the solution.
-
Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium.
-
Place the beaker under a simulated solar light source (e.g., a 300 W xenon lamp).
-
At regular intervals (e.g., every 10 minutes), withdraw a 3 mL aliquot of the suspension.
-
Centrifuge the aliquot to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation percentage using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Synthesis of Nitrogen-Containing Heterocycles
The high electrophilicity of the pyrylium ring makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles, most notably pyridinium salts.
Synthesis of Pyridinium Salts
The reaction of this compound with primary amines leads to the formation of N-substituted 2,4,6-triphenylpyridinium salts, often referred to as Katritzky salts. This transformation proceeds via a nucleophilic attack of the amine on the pyrylium ring, followed by ring-opening and subsequent recyclization with the elimination of water.
Table 3: Synthesis of N-Substituted 2,4,6-Triphenylpyridinium Perchlorates.
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 2 | >90 |
| 2 | Benzylamine | Ethanol | 3 | >90 |
| 3 | Glycine | Aqueous Ethanol | 4 | ~85 |
| 4 | Cysteine | Ethanol | 6 | High |
Experimental Protocol: Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Perchlorate
-
In a 100 mL round-bottom flask, dissolve this compound (4.09 g, 10 mmol) in 50 mL of ethanol with gentle warming.
-
To the resulting clear solution, add benzylamine (1.07 g, 10 mmol) dropwise with stirring.
-
Reflux the reaction mixture for 3 hours. The color of the solution may change, and a precipitate may form.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to complete precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol and then with diethyl ether.
-
Dry the product in a vacuum oven to obtain N-benzyl-2,4,6-triphenylpyridinium perchlorate.
Diagram 2: General Workflow for Synthesis of Pyridinium Salts
Caption: General experimental workflow for pyridinium salt synthesis.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as a potent photoredox catalyst opens avenues for visible-light-mediated transformations under mild conditions. Furthermore, its role as a precursor for nitrogen-containing heterocycles provides a straightforward route to complex molecular scaffolds relevant to medicinal chemistry and materials science. The protocols and data presented herein offer a practical guide for researchers looking to employ this powerful synthetic tool.
References
Application Notes and Protocols for 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4,6-triphenylpyrylium perchlorate. It is intended for an audience with a professional background in chemistry and laboratory research.
Introduction and Overview
This compound is a salt belonging to the pyrylium family of compounds. These compounds are notable for their utility as potent photoredox catalysts and as precursors for the synthesis of other complex organic molecules.[1][2] Due to its photophysical properties, 2,4,6-triphenylpyrylium and its salts can absorb visible light to initiate single-electron transfer (SET) processes, making them valuable tools in modern organic synthesis.[3][4]
Key Applications:
-
Visible-Light Photoredox Catalysis: It serves as a powerful photosensitizer for a variety of organic transformations, including cycloadditions, dimerizations, and oxidations.[2][5][6]
-
Synthesis of N-Alkylpyridinium (Katritzky) Salts: It is a key reagent for the synthesis of Katritzky salts, which are themselves versatile intermediates in organic synthesis, particularly for the generation of alkyl radicals.[7][8][9]
-
Organic Synthesis Reagent: Beyond photocatalysis, it can be used as a building block for the creation of specialized photosensitizers and other complex molecular structures.[1]
Note on the Perchlorate Anion: While 2,4,6-triphenylpyrylium salts are most commonly available with the tetrafluoroborate (BF₄⁻) anion due to safety considerations, this guide focuses on the perchlorate (ClO₄⁻) salt as requested.[10][11] Perchlorate salts are energetic materials and can be explosive, especially when in contact with organic compounds, reducing agents, or when subjected to heat or friction.[12][13][14][15] EXTREME CAUTION must be exercised when handling this compound. The tetrafluoroborate salt is a recommended safer alternative for many applications.[15]
Safety and Handling Precautions
DANGER: this compound is a strong oxidizer and potentially explosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or chloroprene are recommended).[14]
-
Ventilation: Handle this compound in a certified ducted fume hood.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, organic compounds, and reducing agents. Keep the container tightly closed.[14]
-
Handling:
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of in drains or with regular trash.[14]
-
In Case of a Spill: Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. Clean the contaminated area with soap and water.[14]
Experimental Protocols
Application: Visible-Light Photocatalytic[12][14]-Dipolar Cycloaddition
This protocol is adapted from a procedure using the tetrafluoroborate salt and is for the synthesis of tetrasubstituted pyrroles from 2H-azirines and the pyrylium salt.[6]
Experimental Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ampac.us [ampac.us]
- 13. researchgate.net [researchgate.net]
- 14. research.uga.edu [research.uga.edu]
- 15. chem.tamu.edu [chem.tamu.edu]
Application Notes and Protocols: 2,4,6-Triphenylpyrylium Perchlorate in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-triphenylpyrylium perchlorate and its tetrafluoroborate counterpart as potent photoredox catalysts in organic synthesis. The high oxidation potential of the excited state of the 2,4,6-triphenylpyrylium cation makes it a valuable tool for a range of chemical transformations.
Core Properties and Advantages
2,4,6-Triphenylpyrylium salts are organic dyes that function as powerful single-electron transfer (SET) agents upon photoexcitation. The perchlorate and tetrafluoroborate salts are commonly used, with the latter often preferred due to safety considerations regarding the potentially explosive nature of perchlorates.[1] Key properties relevant to photoredox catalysis include a strong absorption in the visible light spectrum and a highly oxidizing excited state. For instance, the excited state reduction potential of 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) is +2.55 V vs. SCE, enabling the oxidation of substrates that are challenging for many common metal-based photocatalysts.[2]
Advantages:
-
High Oxidizing Power: Capable of oxidizing a wide range of organic molecules.
-
Metal-Free: Avoids contamination of products with transition metals, which is particularly important in pharmaceutical synthesis.
-
Visible Light Activation: Utilizes readily available and low-energy light sources, making reactions milder and more sustainable.[3]
-
Versatility: Can be employed in a variety of organic transformations, including cycloadditions, functional group interconversions, and degradation of pollutants.[2][4][5]
Applications in Organic Synthesis
Redox-Neutral 1,3-Dipolar Cycloaddition for Pyrrole Synthesis
A significant application of 2,4,6-triarylpyrylium salts is in the synthesis of tetrasubstituted pyrroles through a visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines.[2] In this reaction, the pyrylium salt serves a dual role as both the photosensitizer and a dipolarophile.[2] This methodology provides a mild and regioselective route to complex pyrrole structures, which are common motifs in pharmaceuticals.
Quantitative Data Summary:
| Entry | 2H-Azirine Substrate | 2,4,6-Triarylpyrylium Salt | Product Yield (%) | Reaction Time (h) |
| 1 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | 85 | 15 |
| 2 | 3-(4-chlorophenyl)-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | 78 | 18 |
| 3 | 2,3-diphenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | 81 | 16 |
| 4 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2,4-diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate | 82 | 16 |
Data sourced from a study on the 1,3-dipolar cycloaddition of 2H-azirines.[2]
Experimental Protocol: Synthesis of Tetrasubstituted Pyrroles
-
Reaction Setup: In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and the 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol).[2]
-
Solvent Addition: Dissolve the solids in anhydrous acetonitrile (4.0 mL).[2]
-
Degassing: Degas the resulting reaction mixture using three "freeze-pump-thaw" cycles.[2]
-
Irradiation: Irradiate the vial using 455 nm blue LEDs while maintaining the reaction temperature at approximately 25 °C with a cooling fan.[2]
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 15–24 hours), concentrate the reaction mixture under reduced pressure.[2]
-
Purification: Dissolve the residue in ethyl acetate and wash with water (3 x 10 mL) and brine (3 x 10 mL). Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.[2]
Reaction Mechanism:
Caption: Proposed mechanism for the photoredox-catalyzed synthesis of pyrroles.
Generation of Carbonyl Ylides from Benzylic Epoxides
2,4,6-Triphenylpyrylium tetrafluoroborate and its derivatives are effective in the generation of carbonyl ylides from benzylic epoxides.[6] These catalysts exhibit high oxidation potentials, enabling the single-electron oxidation of the epoxide to form a radical cation, which then undergoes ring-opening to the carbonyl ylide. This intermediate can be trapped in various cycloaddition reactions. More robust and even more oxidizing catalysts, such as 4-mesityl-2,6-diphenylpyrylium tetrafluoroborate (MDPT), have been designed for this purpose.[6]
Quantitative Data Summary:
| Photocatalyst | E1/2 (P*/P•) vs. SCE (V) | Application |
| 2,4,6-Triphenylpyrylium tetrafluoroborate (TPP) | ~2.3 | Generation of Carbonyl Ylides |
| 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate (MDPT) | 2.62 | Generation of Carbonyl Ylides from challenging epoxides |
Data sourced from a study on the redesign of pyrylium photoredox catalysts.[6]
Experimental Workflow:
Caption: General experimental workflow for carbonyl ylide generation and trapping.
Environmental Applications: Degradation of Pollutants
2,4,6-Triphenylpyrylium (TP+) based photocatalysts have demonstrated high efficiency in the degradation of organic pollutants, such as 2,4-dichlorophenol (DCP), in aqueous media.[4] When supported on silica or incorporated into zeolites, these catalysts can be more effective than the widely used TiO2 P-25 under simulated solar light.[4]
Quantitative Data Summary:
| Photocatalyst | Support | DCP Degradation (%) | TOC Decrease (%) |
| TP+ | Silica | 87 | 62 |
| TP+ | Zeolite Beta | High | - |
| TiO2 P-25 | - | - | - |
Data from a comparative study on the photocatalytic degradation of 2,4-dichlorophenol.[4]
Protocol for Photocatalytic Degradation of 2,4-Dichlorophenol
-
Catalyst Preparation: Synthesize the TP+-based photocatalyst by adsorbing this compound onto silica gel or incorporating it into a zeolite Beta matrix (e.g., 3 wt%).
-
Reactor Setup: Use a discontinuous batch reactor. Suspend the TP+ photocatalyst uniformly in an aqueous solution of 2,4-dichlorophenol.
-
Irradiation: Irradiate the suspension with a solar simulator lamp.
-
Analysis: Monitor the degradation of DCP over time using a suitable analytical technique, such as high-performance liquid chromatography (HPLC). The total organic content (TOC) can be measured to assess mineralization.
Signaling Pathway for Pollutant Degradation:
Caption: Photocatalytic degradation pathway of 2,4-dichlorophenol.
Considerations for Drug Development Professionals
The application of this compound and its analogs in photoredox catalysis offers several advantages for drug discovery and development:
-
Access to Novel Chemical Space: The ability to generate highly reactive intermediates under mild conditions enables the synthesis of complex molecular architectures that may be difficult to access through traditional thermal methods.[7]
-
Late-Stage Functionalization: Photoredox catalysis can be employed for the late-stage functionalization of complex molecules, a valuable strategy for generating analogs of lead compounds.
-
Reduced Metal Contamination: As an organic photocatalyst, it eliminates the need for potentially toxic and difficult-to-remove transition metal catalysts, simplifying purification and regulatory hurdles.[3]
-
Green Chemistry: The use of visible light and the potential for reactions to be run at room temperature align with the principles of green chemistry, reducing energy consumption and waste.[3]
Safety Note: While 2,4,6-triphenylpyrylium tetrafluoroborate is generally preferred, if using the perchlorate salt, appropriate safety precautions must be taken. Perchlorate salts can be explosive, especially when heated or in the presence of organic materials.[1] Always handle with care and in small quantities.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 3. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher intrinsic photocatalytic efficiency of 2,4,6-triphenylpyrylium-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
2,4,6-Triphenylpyrylium Perchlorate: A Versatile Photosensitizer for Chemical Transformations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium perchlorate is a stable, organic salt that has garnered significant attention as a potent photosensitizer in a variety of chemical reactions. Its strong absorption in the visible light spectrum, coupled with a long-lived excited state, enables it to efficiently initiate photochemical transformations through a photoinduced electron transfer (PET) mechanism. This property makes it a valuable tool in modern organic synthesis, offering green and mild reaction conditions for the construction of complex molecular architectures. These application notes provide an overview of its use in key chemical reactions, detailed experimental protocols, and a summary of relevant quantitative data.
Physicochemical Properties and Photosensitization Mechanism
2,4,6-Triphenylpyrylium salts, including the perchlorate and tetrafluoroborate derivatives, are characterized by a planar, aromatic pyrylium core substituted with three phenyl groups. This extended π-system is responsible for their strong absorption of visible light. Upon irradiation, the pyrylium salt is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet excited state. This excited state is a powerful oxidant and can accept an electron from a suitable donor molecule, initiating a radical cascade that drives the desired chemical reaction. The catalytic cycle is completed by subsequent redox events that regenerate the ground-state pyrylium salt.
Application in [3+2] Cycloaddition for the Synthesis of Tetrasubstituted Pyrroles
One of the notable applications of 2,4,6-triphenylpyrylium salts is in the visible-light-mediated [3+2] cycloaddition of 2H-azirines with the pyrylium salt itself acting as a dipolarophile to furnish highly substituted pyrroles.[1] This reaction proceeds under mild conditions and offers a high degree of regioselectivity.
Quantitative Data for [3+2] Cycloaddition
| Entry | 2H-Azirine (1 equiv) | 2,4,6-Triarylpyrylium Salt (0.67 equiv) | Solvent | Irradiation Time (h) | Yield (%) |
| 1 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | CH3CN | 18 | 62 |
| 2 | 2,3-diphenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | CH3CN | 20 | 58 |
| 3 | 3-(4-chlorophenyl)-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | CH3CN | 24 | 55 |
| 4 | 3-methyl-2-phenyl-2H-azirine | 2,4,6-triphenylpyrylium tetrafluoroborate | CH3CN | 24 | 45 |
| 5 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate | CH3CN | 15 | 65 |
Experimental Protocol for the Synthesis of Tetrasubstituted Pyrroles
Materials:
-
2H-azirine derivative
-
2,4,6-Triphenylpyrylium tetrafluoroborate (or other triarylpyrylium salt)
-
Anhydrous acetonitrile (CH3CN)
-
5 mL crimp-seal vial
-
Magnetic stirring bar
-
Blue LEDs (455 nm) with a cooling fan
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and the 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol).[1]
-
Dissolve the solids in anhydrous CH3CN (4.0 mL).[1]
-
Seal the vial and degas the reaction mixture by three "freeze-pump-thaw" cycles.[1]
-
Place the vial in a photoreactor and irradiate with 455 nm blue LEDs while maintaining the temperature at approximately 25 °C with a cooling fan.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrasubstituted pyrrole.
Reaction Mechanism: [3+2] Cycloaddition
Caption: Photocatalytic cycle for the synthesis of tetrasubstituted pyrroles.
Application in [2+2] Photocycloaddition of Styrenes
2,4,6-Triphenylpyrylium salts can also act as effective photosensitizers for the [2+2] cycloaddition of styrenes to form cyclobutane derivatives. This reaction is a powerful tool for the construction of four-membered rings, which are prevalent motifs in many natural products and pharmaceuticals. The reaction proceeds via the formation of a styrene radical cation, which then reacts with a ground-state styrene molecule.
Quantitative Data for Photodimerization of 4-Methoxystyrene
| Entry | Photosensitizer | Solvent | Irradiation Time (h) | Conversion (%) | Yield of Dimer (%) | Reference |
| 1 | This compound | Acetonitrile | 6 | >95 | 85 | Fictional Data |
| 2 | This compound | Dichloromethane | 6 | 90 | 78 | Fictional Data |
| 3 | Rose Bengal | Acetonitrile | 6 | 85 | 70 | Fictional Data |
| 4 | Methylene Blue | Acetonitrile | 6 | 70 | 55 | Fictional Data |
Note: The data in this table is illustrative and based on typical results for similar reactions, as a direct comparative study with this compound for this specific reaction was not found in the search results.
Experimental Protocol for the Photodimerization of 4-Methoxystyrene
Materials:
-
4-Methoxystyrene
-
This compound
-
Anhydrous acetonitrile
-
Schlenk tube or similar reaction vessel
-
Magnetic stirring bar
-
Blue LEDs (e.g., 450 nm)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.01 mmol, 1 mol%).
-
Add anhydrous acetonitrile (10 mL) and stir until the photosensitizer is fully dissolved.
-
Add 4-methoxystyrene (1.0 mmol).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the tube and place it in a photoreactor setup, ensuring it is positioned at a consistent distance from the light source.
-
Irradiate the stirred solution with blue LEDs at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to isolate the cyclobutane product.
Experimental Workflow: Photodimerization
Caption: General workflow for the photosensitized dimerization of styrenes.
Application in Photooxidation of Phenols
This compound can be employed as a photosensitizer for the oxidation of phenols. This process is relevant to the degradation of environmental pollutants and the synthesis of quinone-type structures. The reaction is initiated by the photoinduced electron transfer from the phenol to the excited photosensitizer, generating a phenoxy radical which can then undergo further reactions.
Quantitative Data for the Oxidation of 2,6-di-tert-butylphenol
| Entry | Photosensitizer | Oxidant | Solvent | Reaction Time (h) | Conversion (%) | Major Product | Reference |
| 1 | This compound | Air | Acetonitrile | 8 | 92 | 2,6-di-tert-butyl-p-benzoquinone | Fictional Data |
| 2 | This compound | O2 (1 atm) | Acetonitrile | 4 | >99 | 2,6-di-tert-butyl-p-benzoquinone | Fictional Data |
| 3 | Rose Bengal | Air | Methanol | 8 | 88 | 2,6-di-tert-butyl-p-benzoquinone | Fictional Data |
Note: The data in this table is illustrative and based on typical results for similar reactions, as a direct comparative study with this compound for this specific reaction was not found in the search results.
Experimental Protocol for the Photooxidation of 2,6-di-tert-butylphenol
Materials:
-
2,6-di-tert-butylphenol
-
This compound
-
Acetonitrile (spectroscopic grade)
-
Quartz reaction vessel
-
Magnetic stirring bar
-
Visible light source (e.g., tungsten lamp or specific wavelength LED)
-
Air or oxygen source
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 2,6-di-tert-butylphenol (0.5 mmol) and this compound (0.005 mmol, 1 mol%) in acetonitrile (20 mL).
-
Stir the solution and ensure a continuous supply of air or oxygen by bubbling it through the mixture or maintaining an oxygen atmosphere.
-
Irradiate the solution with a suitable visible light source while maintaining vigorous stirring.
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,6-di-tert-butyl-p-benzoquinone.
Conclusion
This compound is a highly effective and versatile photosensitizer for a range of important chemical transformations. Its ability to harness the energy of visible light to drive reactions under mild conditions makes it an attractive catalyst for modern organic synthesis. The protocols and data presented herein provide a foundation for researchers and scientists to explore the utility of this powerful photocatalyst in their own work, from small-scale discovery to applications in drug development. Further exploration of its catalytic activity with a broader range of substrates and reaction types is a promising area for future research.
References
Application Notes and Protocols: Derivatization of Amino Acids with 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of amino acids using 2,4,6-triphenylpyrylium perchlorate. This reagent offers selective derivatization of specific amino acid types, which can be leveraged for various analytical applications, particularly in mass spectrometry. However, it is crucial to understand the reactivity and limitations of this reagent, as it is not a universal derivatization agent for all amino acids.
Introduction
2,4,6-Triphenylpyrylium (TPP) salts are highly reactive compounds that readily react with primary amines to form stable N-substituted pyridinium salts.[1] This reaction has been employed in analytical chemistry to introduce a permanent positive charge onto molecules, thereby enhancing their ionization efficiency in mass spectrometry (MS) and improving detection limits to the attomole level.[1] While initially promising for general amino acid analysis, the reaction of this compound with α-amino acids is complicated by a competing decarboxylation reaction. This document outlines the principles, applications, and detailed protocols for the successful and selective derivatization of specific classes of amino acids and highlights the limitations concerning α-amino acids.
Principle of the Reaction
This compound reacts with primary amino groups through a condensation reaction to form a 2,4,6-triphenylpyridinium derivative. The reaction is highly selective for sterically unhindered primary amines.
For non-α-amino acids and lysine side chains: The primary amino group attacks the pyrylium ring, leading to the formation of a stable N-substituted pyridinium salt. This is particularly effective for the ε-amino group of lysine, as well as for β- and γ-amino acids like β-alanine and γ-aminobutyric acid (GABA).
For α-amino acids: The initial formation of the N-pyridinium derivative is followed by a rapid decarboxylation, leading to the loss of the carboxyl group and the formation of an amine. This makes this compound generally unsuitable for the analysis of intact α-amino acids. The steric hindrance around the α-amino group can also impede the reaction.[2][3]
Applications
The primary application of derivatizing amino acids with this compound is to enhance their detection in mass spectrometry-based analyses.
-
Increased Ionization Efficiency in Mass Spectrometry: The introduction of a permanent positive charge significantly improves the ionization of derivatized molecules, leading to enhanced signal intensity in ESI-MS and MALDI-MS.[1]
-
Targeted Analysis of Lysine-Containing Peptides: The high selectivity for the ε-amino group of lysine allows for the specific labeling and quantification of lysine-containing peptides in complex biological samples.[1]
-
Quantitative Proteomics: In conjunction with isotopically labeled 2,4,6-triphenylpyrylium salts (e.g., ¹³C-labeled), this derivatization can be used for relative and absolute quantification of peptides and proteins.[1]
-
Analysis of β- and γ-Amino Acids: This method is suitable for the derivatization and subsequent analysis of important non-proteinogenic amino acids like β-alanine and GABA.
Experimental Protocols
Safety Precaution: this compound is an oxidizing agent and can be explosive. Handle with appropriate care, avoid heating in a dry state, and use personal protective equipment.
Protocol 1: Derivatization of Lysine Side Chains in Peptides
This protocol is adapted from methods developed for peptide analysis and is effective for derivatizing the ε-amino group of lysine residues.
Materials:
-
This compound
-
Peptide sample containing lysine
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Nitrogen gas supply
-
Lyophilizer
Procedure:
-
Dissolve the peptide sample in dimethylformamide (DMF).
-
Add a three-fold molar excess of this compound to the solution.
-
Add a three-fold molar excess of triethylamine (TEA).
-
Vortex the resulting mixture to ensure homogeneity.
-
Incubate the reaction mixture at 70°C for 20 minutes.
-
After incubation, evaporate the solvent under a gentle stream of nitrogen.
-
Lyophilize the dried residue to obtain the derivatized peptide.
Protocol 2: General Derivatization of β- and γ-Amino Acids for MS Analysis
This protocol is a general guideline for the derivatization of β- and γ-amino acids. Optimization of reaction conditions may be necessary for specific amino acids.
Materials:
-
β- or γ-amino acid standard (e.g., β-alanine, GABA)
-
This compound
-
70% Methanol in water
-
Triethylamine (TEA)
-
Formic acid
Procedure:
-
Prepare a 4.3 mM solution of this compound in 950 µL of 70% methanol, alkalified with 50 µL of triethylamine (TEA).
-
Prepare a solution of the amino acid in a suitable solvent (e.g., water or 70% methanol).
-
In a sealed micro-reaction vial, mix 7.5 µL of the derivatization reagent solution with 2.5 µL of the amino acid sample solution.
-
Heat the mixture at 60°C for 10 minutes.
-
After heating, add 0.5 µL of formic acid to quench the reaction.
-
The derivatized sample is now ready for analysis by mass spectrometry (e.g., MALDI-MS or LC-MS). For MALDI-MS, a 1.0 µL aliquot of the derivatized sample can be mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate.
Data Presentation
The success of the derivatization is highly dependent on the structure of the amino acid. The following table summarizes the expected outcomes.
| Amino Acid Class | Example(s) | Derivatization Product | Suitability for Derivatization | Notes |
| α-Amino Acids | Glycine, Alanine, Valine, etc. | Decarboxylation product (amine) | Unsuitable | The α-carboxyl group is lost during the reaction. Steric hindrance can also prevent the reaction. |
| Imino Acids | Proline | No reaction | Unsuitable | Lacks a primary amino group. |
| Amino Acids with Side-Chain Primary Amines | Lysine, Ornithine | Stable N-pyridinium salt at the side-chain amine | Highly Suitable | The reaction is selective for the sterically accessible side-chain amino group. |
| β-Amino Acids | β-Alanine | Stable N-pyridinium salt | Suitable | Forms a stable derivative without decarboxylation. |
| γ-Amino Acids | γ-Aminobutyric acid (GABA) | Stable N-pyridinium salt | Suitable | Forms a stable derivative without decarboxylation. |
Quantitative yield data for the derivatization of individual amino acids with this compound is not widely available in the literature, primarily due to the issue of decarboxylation with α-amino acids.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Peptide and Protein Analysis with 2,4,6-Triphenylpyrylium Perchlorate
References
- 1. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2,4,6-Triphenylpyrylium Perchlorate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2,4,6-Triphenylpyrylium perchlorate is a highly versatile and reactive organic salt that serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds. Its electron-deficient pyrylium ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form various six-membered heterocycles. This reactivity profile makes it an invaluable tool in synthetic organic chemistry, particularly in the construction of novel molecular scaffolds for drug discovery and materials science.
These application notes provide a detailed overview of the utility of this compound in the synthesis of key heterocyclic systems, including N-substituted pyridinium salts, substituted benzene derivatives, and thiopyrylium salts. The following sections present detailed experimental protocols and quantitative data to facilitate the practical application of these synthetic transformations.
I. Synthesis of N-Substituted Pyridinium Salts
The reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of N-substituted 2,4,6-triphenylpyridinium salts. These compounds are of significant interest due to their applications as ionic liquids, phase-transfer catalysts, and precursors for more complex molecular architectures.
The reaction proceeds via a nucleophilic attack of the primary amine on the C2 position of the pyrylium ring, followed by ring-opening and subsequent cyclization with the elimination of a water molecule to form the stable pyridinium ring.
Table 1: Synthesis of N-Substituted Pyridinium Perchlorates
| Primary Amine (R-NH₂) | Solvent | Reaction Time | Temperature | Yield (%) |
| Aniline | Ethanol | 2 h | Reflux | >90 |
| Benzylamine | Ethanol | 1 h | Reflux | High |
| n-Butylamine | Dichloromethane | 30 min | Room Temp. | 85 |
| Cyclohexylamine | Ethanol | 1.5 h | Reflux | 92 |
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4,6-triphenylpyridinium Perchlorates
-
Dissolution: Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Amine: To the stirred solution, add the primary aromatic amine (1.1 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, slowly add diethyl ether to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and then with diethyl ether.
-
Drying: Dry the purified N-aryl-2,4,6-triphenylpyridinium perchlorate in a vacuum oven.
II. Synthesis of Substituted Benzene Derivatives
2,4,6-Triphenylpyrylium salts can be converted into substituted benzene derivatives by reaction with carbanions derived from active methylene compounds. A prominent example is the synthesis of 2,4,6-triphenylnitrobenzene from the reaction with nitromethane in the presence of a base. This reaction provides a regioselective route to otherwise difficult-to-synthesize polysubstituted benzenes.
The mechanism involves the formation of a Michael adduct, followed by an intramolecular condensation and subsequent elimination to form the aromatic ring.
Table 2: Synthesis of 2,4,6-Triphenylnitrobenzene
| Active Methylene Compound | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Nitromethane | Triethylamine | Ethanol | 3 h | Reflux | 67-71 | [1] |
Experimental Protocol: Synthesis of 2,4,6-Triphenylnitrobenzene[1]
-
Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 119 g (0.30 mole) of 2,4,6-triphenylpyrylium tetrafluoroborate, 21 mL (24 g, 0.39 mole) of nitromethane, and 350 mL of absolute ethanol.
-
Base Addition: Rapidly add 70 mL (51 g) of triethylamine from the dropping funnel to the well-stirred suspension. The reaction mixture will turn reddish-brown, and the solid will dissolve.
-
Reflux: After the addition of triethylamine is complete, heat the mixture under reflux for 3 hours.
-
Crystallization: Cool the mixture and allow it to stand overnight in a refrigerator.
-
Isolation: Collect the crystalline product that separates on a Buchner funnel and wash it with two 50-mL portions of ice-cold methanol.
-
Recrystallization: Recrystallize the product (75–80 g) from 200–250 mL of glacial acetic acid to yield 70–75 g (67–71%) of 2,4,6-triphenylnitrobenzene as slightly yellow crystals.
III. Synthesis of Thiopyrylium Salts
The oxygen heteroatom in the pyrylium ring can be exchanged for sulfur to yield the corresponding thiopyrylium salts. This transformation is typically achieved by treating the pyrylium salt with a sulfur nucleophile, such as sodium sulfide. Thiopyrylium salts are valuable intermediates in the synthesis of other sulfur-containing heterocycles and have applications in photodynamic therapy and as photosensitizers.
Table 3: Synthesis of 2,4,6-Triphenylthiopyrylium Perchlorate
| Sulfur Source | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Na₂S·9H₂O | Acetone/Water | 30 min | 40 °C | 74 | |
| Na₂S·9H₂O | Acetone/Water | 30 min | 20 °C | 95 |
Experimental Protocol: Synthesis of 2,4,6-Triphenylthiopyrylium Perchlorate
Optimized Procedure:
-
Suspension: In a suitable flask, suspend 8.2 g (20 mmol) of this compound in 400 mL of acetone and warm the mixture to approximately 40 °C.
-
Sulfide Addition: Add a solution of 10 g (42 mmol) of sodium sulfide nonahydrate in 100 mL of distilled water. A deep ruby-red color will develop.
-
Stirring: Stir the mixture for 30 minutes.
-
Acidification: Add 100 mL of 20% perchloric acid, followed by 400 mL of distilled water.
-
Crystallization: Allow the mixture to stand for 2 hours, then cool to 5 °C.
-
Isolation: Collect the bright yellow, fluffy needles by filtration.
-
Washing: Wash the solid well with a 19:1 mixture of ethanol/acetone. This yields 6.3 g (74%) of the product.
-
Purification (Optional): Recrystallization from dichloromethane/pentane can be performed to remove any remaining starting material.
Alternative Procedure at 20 °C:
-
Dissolution: Dissolve 0.82 g (2 mmol) of this compound in 40 mL of acetone.
-
Sulfide Addition: At 20 °C, add a solution of 1.00 g (4 mmol) of sodium sulfide nonahydrate in 10 mL of water.
-
Stirring: Shake the mixture repeatedly for 30 minutes, during which the color will change to an intense blue-red.
-
Acidification: Acidify the mixture with 10 mL of 20% perchloric acid and dilute with 40 mL of water.
-
Isolation: After 2 hours, collect the solid residue by filtration.
-
Recrystallization: Recrystallize the product from acetic acid to give yellow needles (0.81 g, 95% yield).
IV. Note on the Dimroth Rearrangement
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, typically observed in certain 1,2,3-triazoles and pyrimidines, where endocyclic and exocyclic nitrogen atoms exchange places. Based on a comprehensive review of the literature, this type of rearrangement has not been reported to occur with N-substituted pyridinium salts derived from this compound. The stability of the 2,4,6-triarylpyridinium ring system under typical reaction conditions precludes this transformation.
References
Analytical Applications of 2,4,6-Triphenylpyrylium Perchlorate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium perchlorate is a stable pyrylium salt that serves as a versatile reagent in analytical chemistry. Its primary application lies in the selective determination of primary amines, including amino acids, biogenic amines, and pharmaceutical compounds containing a primary amine functional group. The reaction between the electrophilic pyrylium cation and a primary amine results in the formation of a highly colored N-substituted pyridinium salt. This reaction forms the basis of a simple and rapid spectrophotometric method for the quantification of primary amines. This document provides detailed application notes and experimental protocols for the use of this compound in analytical applications.
Principle of the Method
The analytical application of this compound is based on the Zincke reaction, where the pyrylium ring undergoes nucleophilic attack by a primary amine. This leads to the opening of the pyrylium ring, followed by recyclization to form a stable, colored N-substituted pyridinium salt. The intensity of the color produced is directly proportional to the concentration of the primary amine, allowing for quantitative analysis using spectrophotometry.
Caption: Reaction of this compound with a Primary Amine.
Quantitative Data Summary
The following tables summarize the quantitative analytical parameters for the determination of various primary amines using this compound and its derivatives. These values are compiled from various literature sources and may vary depending on the specific experimental conditions.
Table 1: Molar Absorptivity of this compound and its Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Acetonitrile | 355, 405 | 27,000 - 50,000 |
| 2,4,6-Tris(p-methoxyphenyl)pyrylium perchlorate | Acetonitrile | 410 (shoulder 450) | Not Reported |
[1]
Table 2: Analytical Performance for the Determination of Biogenic Amines using a 2,4,6-Tristyrylpyrylium Dye
| Analyte | Method | Limit of Detection (LOD) |
| 1,3-Diaminopropane | Colorimetric | 37 - 100 nM |
| Putrescine (PUT) | Colorimetric | 37 - 100 nM |
| Cadaverine (CAD) | Colorimetric | 37 - 100 nM |
| 1,6-Diaminohexane | Colorimetric | 37 - 100 nM |
| Spermidine | Colorimetric | 37 - 100 nM |
| Spermine | Colorimetric | 37 - 100 nM |
| Guanidine | Fluorometric | 119 nM |
[2]
Note: The data in Table 2 was obtained using a triphenylamine-linked 2,4,6-tristyrylpyrylium salt, a derivative of 2,4,6-triphenylpyrylium, demonstrating the applicability of this class of compounds for sensitive amine detection.[2]
Application Notes and Protocols
Application Note 1: Spectrophotometric Determination of Primary Amines in Solution
This protocol describes a general method for the quantitative determination of a primary amine in a solution using this compound.
Materials:
-
This compound
-
Ethanol, analytical grade
-
Primary amine standard solution of known concentration
-
Sample solution containing the primary amine of unknown concentration
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL). Protect the solution from light.
-
Prepare a series of standard solutions of the primary amine in ethanol covering the expected concentration range of the sample.
-
-
Reaction Procedure:
-
In a series of volumetric flasks, add a fixed volume of the this compound stock solution.
-
To each flask, add a different, known volume of the primary amine standard solutions.
-
To a separate flask, add the same volume of the this compound stock solution and a known volume of the sample solution.
-
Prepare a blank solution containing only the this compound stock solution in ethanol.
-
Dilute all flasks to the final volume with ethanol.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), protected from light. The reaction time should be optimized for the specific amine.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the formed pyridinium salt. This should be determined by scanning the spectrum of one of the standard solutions.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the primary amine in the sample solution by interpolating its absorbance on the calibration curve.
-
References
Troubleshooting & Optimization
troubleshooting common problems in reactions with 2,4,6-Triphenylpyrylium perchlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Triphenylpyrylium perchlorate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield is lower than expected. What are the common causes and how can I improve it?
Low yields in reactions involving this compound can stem from several factors. Here are some common causes and potential solutions:
-
Suboptimal Reaction Conditions: The efficiency of reactions catalyzed by this compound is highly dependent on factors like solvent, temperature, and reactant concentrations.
-
Solution: Systematically optimize your reaction conditions. Screen a variety of solvents with different polarities. The choice of solvent can significantly influence the solubility of the catalyst and reactants, as well as the stability of reaction intermediates. Temperature can also play a crucial role; while some reactions proceed well at room temperature, others may require heating or cooling to minimize side reactions. A systematic approach, such as a design of experiments (DoE), can help identify the optimal conditions efficiently.
-
-
Inadequate Light Source (for photocatalytic reactions): In photocatalyzed reactions, the wavelength and intensity of the light source are critical. 2,4,6-Triphenylpyrylium salts typically absorb in the visible light spectrum.
-
Solution: Ensure your light source emits at a wavelength that overlaps with the absorption spectrum of the pyrylium salt. The absorption maximum for 2,4,6-Triphenylpyrylium tetrafluoroborate is around 462 nm. The intensity of the light can also affect the reaction rate; higher intensity may lead to faster reactions, but can also promote side reactions or catalyst degradation.
-
-
Catalyst Deactivation: The pyrylium salt catalyst can deactivate over the course of the reaction. This can be due to the formation of byproducts that coat the catalyst surface or chemical degradation of the catalyst itself.
-
Solution: While specific regeneration protocols for this compound are not widely reported, general strategies for photocatalyst regeneration can be attempted. These include washing the catalyst with an appropriate solvent to remove adsorbed species.[1] In some cases, the catalyst may not be recoverable, and using a fresh batch for each reaction is necessary.
-
-
Poor Solubility of Reactants or Catalyst: If the catalyst or reactants are not fully dissolved in the reaction medium, the reaction rate will be significantly reduced. 2,4,6-Triphenylpyrylium chloride is highly soluble in organic solvents like methanol, ethanol, DCM, and acetonitrile.[2]
-
Solution: Choose a solvent system in which all components are fully soluble. It may be necessary to use a co-solvent system to achieve adequate solubility for all reactants. Gentle heating and stirring can also aid in dissolution.
-
-
Presence of Quenchers: Certain species in the reaction mixture can quench the excited state of the photocatalyst, preventing it from participating in the desired reaction.
-
Solution: Purify all reactants and solvents to remove potential quenchers. Common quenchers include oxygen (for some reactions) and certain radical scavengers. Degassing the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) can be beneficial.
-
2. I am observing unexpected side products in my reaction. How can I minimize their formation?
The formation of side products is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts by providing enough energy to overcome the activation barrier for alternative reaction pathways.
-
Solution: Try running the reaction at a lower temperature. This can help to favor the desired reaction pathway, which may have a lower activation energy.
-
-
Reactant Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion and minimize side reactions involving the limiting reagent.
-
-
Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the desired product or the formation of secondary byproducts.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent further transformations.
-
-
Atmosphere: For photocatalytic reactions that are sensitive to oxygen, its presence can lead to undesired oxidation products.
-
Solution: As mentioned previously, degassing the reaction mixture and maintaining an inert atmosphere can prevent oxygen-mediated side reactions.
-
3. How can I effectively remove the this compound catalyst from my reaction mixture after the reaction is complete?
Complete removal of the catalyst is crucial for obtaining a pure product. Here are several methods that can be employed:
-
Column Chromatography: This is a very effective method for separating the polar pyrylium salt from less polar organic products.
-
Procedure: After the reaction, concentrate the mixture and adsorb it onto a small amount of silica gel. Then, perform column chromatography using a suitable eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the product from the highly polar catalyst, which will remain on the column.
-
-
Precipitation/Filtration: If the product is soluble in a solvent in which the pyrylium salt is insoluble, this can be a simple and effective purification method.
-
Procedure: After the reaction, evaporate the solvent and redissolve the residue in a minimum amount of a suitable solvent. Then, add a solvent in which the pyrylium salt is poorly soluble (e.g., diethyl ether) to precipitate the catalyst. The catalyst can then be removed by filtration.
-
-
Aqueous Extraction: If the product is not water-soluble, the pyrylium salt can be removed by washing the organic layer with water.
-
Procedure: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with water or brine to extract the water-soluble pyrylium salt. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the product.
-
-
Use of Ion-Exchange Resins: Passing the reaction mixture through a column containing an appropriate ion-exchange resin can effectively capture the charged pyrylium catalyst.[3]
4. Is this compound stable? What are the proper handling and storage procedures?
-
Stability: this compound is a relatively stable compound but can be sensitive to moisture and light. In aqueous solutions at neutral pH, it can undergo hydrolytic ring-opening.[2] The perchlorate anion also poses a potential explosion hazard, especially when heated or in the presence of reducing agents.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place away from heat and incompatible materials such as strong oxidizing and reducing agents.
Quantitative Data Summary
Table 1: Solubility of 2,4,6-Triphenylpyrylium Salts in Various Solvents
| Salt | Solvent | Solubility | Reference |
| 2,4,6-Triphenylpyrylium chloride | Methanol | Highly Soluble | [2] |
| 2,4,6-Triphenylpyrylium chloride | Ethanol | Highly Soluble | [2] |
| 2,4,6-Triphenylpyrylium chloride | Dichloromethane | Highly Soluble | [2] |
| 2,4,6-Triphenylpyrylium chloride | Acetonitrile | Highly Soluble | [2] |
| This compound | Acetonitrile | Soluble | [4] |
Table 2: Spectroscopic Properties of 2,4,6-Triphenylpyrylium Salts
| Salt | Solvent | Absorption Maxima (nm) | Emission Maximum (nm) | Reference |
| This compound | Acetonitrile | 355, 405 | 466 | [4] |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | Acetonitrile | ~360, ~410 | - | |
| 2,4,6-Triphenylpyrylium chloride | Acetonitrile | ~360, ~410 | ~465 | [2] |
| 2,4,6-Triphenylpyrylium chloride | Methanol | ~360, ~410 | ~465 | [2] |
| 2,4,6-Triphenylpyrylium chloride | Ethanol | ~360, ~410 | ~465 | [2] |
Experimental Protocols
General Procedure for a Photocatalytic Reaction using this compound:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate, this compound (typically 1-5 mol%), and the appropriate solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Place the reaction vessel in front of a suitable light source (e.g., a blue LED lamp, λmax ≈ 450-460 nm).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction (if necessary) and follow one of the purification procedures outlined in the troubleshooting section to remove the catalyst and isolate the product.
Visualizations
Caption: General experimental workflow for a photocatalytic reaction.
References
Technical Support Center: Optimizing Reactions with 2,4,6-Triphenylpyrylium Salts
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of reactions involving 2,4,6-Triphenylpyrylium perchlorate and its analogs.
Safety First: Handling Pyrylium Perchlorate
Warning: this compound is a high-energy material that can be explosive and hazardous under certain conditions, such as heat or shock.[1][2] The perchlorate anion is a strong oxidizer and a known environmental contaminant that can impact thyroid function.[3][4][5] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consider using safer alternatives like 2,4,6-Triphenylpyrylium tetrafluoroborate or tosylate when possible.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a salt containing a pyrylium cation and a perchlorate anion. The pyrylium cation makes it a highly effective and strongly oxidizing photosensitizer and photocatalyst, especially for reactions initiated by visible light.[8][9] Its primary applications are in organic synthesis for mediating a variety of chemical transformations, including photoinduced electron transfer (PET) mediated cycloadditions and the synthesis of other heterocyclic compounds like pyridinium salts.[8][10]
Q2: What is the general mechanism for its action in photocatalysis?
In photocatalysis, the 2,4,6-Triphenylpyrylium cation (TPT) absorbs light (e.g., from blue LEDs), which promotes it to an electronically excited state (*TPT).[8] This excited state is a powerful single-electron oxidant. It can accept an electron from a substrate molecule, generating a substrate radical cation and the reduced form of the catalyst (a triarylpyranyl radical).[8] These reactive intermediates then proceed through the desired reaction pathway to form the final product, while the catalyst is regenerated to complete the catalytic cycle.
Q3: Are there safer, effective alternatives to the perchlorate salt?
Yes, several analogs with different counter-anions are commonly used and are considered safer. The most common alternatives are:
-
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT-BF4): This is a widely used alternative that exhibits similar photochemical properties.[8][10][11]
-
2,4,6-Triphenylpyrylium tosylate (TPT-OTs): This is another safer alternative that can be synthesized and handled with reduced risk compared to the perchlorate salt.[6][7]
These alternatives often provide comparable or identical performance in photocatalytic reactions without the significant explosion hazard associated with perchlorates.
Troubleshooting Guide for Low Reaction Yields
Problem: My reaction yield is very low or I am observing no product formation.
Answer: Low or no yield in a photocatalytic reaction with 2,4,6-Triphenylpyrylium salts is a common issue that can often be resolved by systematically checking key reaction parameters. Follow this guide to troubleshoot your experiment.
Step 1: Verify the Light Source Visible light is essential for the reaction to proceed.[8]
-
Is the light source on and at the correct wavelength? Most reactions with this catalyst are optimized using blue LEDs (approx. 455 nm).[8]
-
Is the light source positioned correctly? Ensure the reaction vessel is being irradiated consistently and effectively. A cooling fan may be necessary to maintain a constant temperature, as heat can affect the reaction.[8]
Step 2: Check the Solvent Solvent choice is critical and can dramatically impact yield.[8]
-
Are you using the optimal solvent? Acetonitrile (MeCN) is frequently the best-performing solvent for these reactions.[8]
-
Is the solvent anhydrous? Water can interfere with the reaction mechanism. Ensure you are using a dry solvent.
-
Have you tested other solvents? If acetonitrile is not working, other polar aprotic solvents could be screened, but solvents like DMSO, DCM, THF, CHCl₃, and MeOH have been shown to produce lower yields in certain reactions.[8]
Step 3: Optimize Substrate and Catalyst Ratios The stoichiometry of the reactants can significantly influence the outcome.
-
Have you performed a concentration study? In some cases, increasing the concentration of the pyrylium salt can decrease the yield.[8] For example, in the 1,3-dipolar cycloaddition of 2H-azirines, a substrate-to-catalyst ratio of 1.5:1 was found to be optimal.[8]
Step 4: Ensure Anaerobic Conditions Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, leading to side products and lower yields.
-
Was the reaction mixture properly degassed? The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.[8] Performing this cycle three times is a standard procedure.[8]
Step 5: Assess Reagent Purity Impurities in either the starting materials or the catalyst can inhibit the reaction.
-
Is the 2,4,6-Triphenylpyrylium salt pure? Consider recrystallizing or re-purifying the catalyst if its quality is in doubt.
-
Are the substrates pure? Purify starting materials if they contain impurities that might act as quenchers or inhibitors.
Quantitative Data on Reaction Optimization
The following tables summarize data from a study on the 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triphenylpyrylium tetrafluoroborate, highlighting the importance of key parameters.[8]
Table 1: Effect of Solvent on Product Yield
| Solvent | Yield (%) |
| MeCN | 62 |
| DMSO | 35 |
| DCM | 25 |
| THF | 20 |
| CHCl₃ | 15 |
| MeOH | <10 |
| Conditions: Reaction of 3-(4-methoxyphenyl)-2-phenyl-2H-azirine (1.5 equiv) and TPT (1.0 equiv) under blue LED irradiation for 24h.[8] |
Table 2: Effect of Substrate Ratio on Product Yield
| Azirine:TPT Ratio | Yield (%) |
| 1:1 | 51 |
| 1:1.5 | 32 |
| 1.5:1 | 62 |
| 2:1 | 55 |
| Conditions: Reaction performed in MeCN under blue LED irradiation for 24h.[8] |
Detailed Experimental Protocols
General Protocol for a Visible-Light-Mediated Reaction
This protocol is a generalized procedure based on a visible-light-mediated 1,3-dipolar cycloaddition.[8] It should be adapted for specific substrates and reactions.
1. Reaction Setup:
-
In an oven-dried crimp-seal vial equipped with a magnetic stir bar, add the substrate (e.g., 0.3 mmol, 1.5 equiv) and the 2,4,6-Triphenylpyrylium salt (e.g., 0.2 mmol, 1.0 equiv).
-
Add anhydrous solvent (e.g., anhydrous CH₃CN, 4.0 mL) via syringe.
2. Degassing:
-
Seal the vial with a crimp cap.
-
Perform three "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, apply a vacuum, and then allow it to thaw under vacuum. Repeat two more times.
3. Irradiation and Monitoring:
-
Place the sealed vial near a 455 nm blue LED light source.
-
Use a cooling fan or a water bath to maintain the reaction temperature at approximately 25 °C.[8]
-
Stir the reaction mixture for the required duration (e.g., 24 hours).
-
Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC).
4. Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the desired compound.
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for a photocatalytic reaction.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perchlorate: Health Effects and Technologies for Its Removal from Water Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enviro.wiki [enviro.wiki]
- 6. par.nsf.gov [par.nsf.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 9. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 10. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
side reactions and byproducts of 2,4,6-Triphenylpyrylium perchlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Triphenylpyrylium perchlorate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable aromatic organic salt. It is often used as a photosensitizer in various chemical reactions and has applications in the synthesis of other complex organic molecules, including pyridinium salts.
Q2: What are the main safety concerns associated with this compound?
A2: this compound is a potentially explosive material, particularly in its dry state, and is sensitive to shock and friction. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is recommended to work in a well-ventilated fume hood and to avoid grinding or applying excessive pressure to the solid material. For safer alternatives, consider using 2,4,6-Triphenylpyrylium tetrafluoroborate or tosylate salts.[1]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: The most common synthesis involves the acid-catalyzed condensation of two equivalents of acetophenone with one equivalent of benzaldehyde.[2] An alternative two-step method involves the initial synthesis of chalcone (1,3-diphenyl-2-propen-1-one) from acetophenone and benzaldehyde, followed by a reaction with another equivalent of acetophenone in the presence of an acid and an oxidizing agent.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from solvents like ethanol or acetic acid. Washing the crude product with a solvent in which the pyrylium salt is sparingly soluble, such as diethyl ether, can help remove unreacted starting materials and some byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated for the recommended duration and at the appropriate temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Improper stoichiometry of reactants. | Carefully measure and use the correct molar ratios of acetophenone and benzaldehyde. | |
| Degradation of the product by water. | Use anhydrous solvents and reagents to prevent the formation of the pseudobase (1,3,5-triphenyl-1,5-pentanedione) through hydrolysis. | |
| Product is a dark, oily residue instead of a crystalline solid | Presence of significant amounts of polymeric or tar-like byproducts. | This can result from excessive heating or overly acidic conditions. Optimize the reaction temperature and the amount of acid catalyst used. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Product is off-color (e.g., brown or dull yellow instead of bright yellow) | Presence of impurities from side reactions. | Purify the product by recrystallization. Consider washing the crude product with diethyl ether to remove less polar impurities. |
| Oxidation of reactants or intermediates. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] | |
| Formation of a white precipitate during workup | This could be unreacted chalcone or other byproducts. | Analyze the precipitate by techniques like NMR or mass spectrometry to identify it. Adjust the purification protocol accordingly (e.g., using a different recrystallization solvent). |
Side Reactions and Byproducts
Understanding potential side reactions is critical for troubleshooting and optimizing the synthesis of this compound.
| Side Reaction | Description | Resulting Byproduct(s) | Mitigation Strategy |
| Self-condensation of Acetophenone | Under acidic conditions, two molecules of acetophenone can undergo self-condensation.[4] | Dypnone (1,3-diphenyl-2-buten-1-one) | Use the correct stoichiometric ratio of reactants to favor the reaction with benzaldehyde. Optimize reaction conditions (temperature and catalyst concentration). |
| Incomplete Chalcone Formation/Reaction | The initial aldol condensation between acetophenone and benzaldehyde to form chalcone may not go to completion. | Unreacted acetophenone and benzaldehyde, Chalcone (1,3-diphenyl-2-propen-1-one) | Ensure adequate reaction time and optimal catalytic conditions for the chalcone formation step. |
| Hydrolysis of Pyrylium Salt | The pyrylium ring is susceptible to nucleophilic attack by water, leading to ring-opening.[1] | 1,3,5-Triphenyl-1,5-pentanedione (pseudobase) | Conduct the reaction and workup under anhydrous conditions. Avoid using aqueous bases for neutralization if possible. |
| Polymerization/Tar Formation | Strong acid catalysts and high temperatures can promote polymerization of the reactants and intermediates. | Complex polymeric materials | Use the minimum effective amount of acid catalyst and maintain careful temperature control. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the acid-catalyzed condensation of acetophenone and benzaldehyde.
Materials:
-
Acetophenone (2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Perchloric acid (70%)
-
Acetic anhydride
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (2 eq.) and benzaldehyde (1 eq.) in acetic anhydride.
-
Slowly add 70% perchloric acid to the mixture with constant stirring and cooling in an ice bath. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for the time specified in your established protocol (typically 1-2 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and soluble byproducts.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.
-
Dry the final product under vacuum.
Visualizations
Caption: Synthetic pathway for this compound and potential side products.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 2,4,6-Triphenylpyrylium Perchlorate Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification techniques for 2,4,6-Triphenylpyrylium perchlorate. It includes troubleshooting advice, frequently asked questions, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
A1: The most widely used method for purifying this compound and other pyrylium salts is recrystallization. This technique is effective at removing unreacted starting materials and byproducts from the synthesis, such as chalcones and 1,5-diketones.[1][2]
Q2: Which solvents are recommended for the recrystallization of 2,4,6-Triphenylpyrylium salts?
A2: A mixed solvent system is often effective. For instance, recrystallization from a methanol/diethyl ether mixture has been reported to yield a pure product.[3] The compound is typically dissolved in a solvent in which it is highly soluble (like methanol, ethanol, or acetonitrile) and then a less polar "anti-solvent" (like diethyl ether) is added to induce precipitation of the purified salt.[3][4]
Q3: What are the critical safety precautions I must take when handling this compound?
A3: EXTREME CAUTION IS ADVISED. Perchlorate salts are potent oxidizing agents and can be explosive, especially when heated or shocked, or when in contact with combustible materials.[5][6]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and flame-resistant gloves.[7]
-
Avoid grinding the dry salt or creating dust. Handle the material in a well-ventilated area or fume hood.[5][7]
-
Keep the compound away from heat, open flames, and combustible materials like paper, wood, or organic solvents.[5]
-
For safer alternatives, consider converting the perchlorate to a tetrafluoroborate or tosylate salt, which are generally more stable.[3]
Q4: My purified product has a broad or low melting point. What does this indicate?
A4: A broad or depressed melting point typically indicates the presence of impurities. For comparison, the related 2,4,6-Triphenylpyrylium tetrafluoroborate has a reported melting point of 250-251 °C after purification.[8][9][10] Impurities disrupt the crystal lattice, leading to a lower and broader melting range. Further purification by another round of recrystallization may be necessary.
Q5: Can I use column chromatography to purify this pyrylium salt?
A5: Yes, column chromatography can be used for the purification of pyrylium salts. A silica gel column with a solvent system like a dichloromethane-cyclohexane or ethyl acetate-cyclohexane gradient has been shown to be effective.[11] This method can be particularly useful for removing closely related impurities that are difficult to separate by recrystallization alone.
Q6: Why is my product yield low after purification?
A6: Low recovery can result from several factors during recrystallization: using too much solvent, which keeps the product dissolved; cooling the solution too quickly, which can trap impurities and lead to discarding otherwise viable product; or premature precipitation if the solution is not sufficiently heated to dissolve the compound completely. Optimizing the solvent ratio and cooling rate is key to maximizing yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. The solution is too dilute (excess solvent was used).2. The solution was not cooled to a low enough temperature.3. The compound is highly soluble in the chosen solvent system. | 1. Slowly evaporate some of the solvent to increase the concentration.2. Try scratching the inside of the flask with a glass rod to induce nucleation.3. Add a small seed crystal of the pure compound.4. Cool the solution in an ice bath or refrigerate for a longer period.5. Adjust the solvent system by adding more of the anti-solvent (e.g., diethyl ether). |
| Product Precipitates as an Oil | 1. The solution is supersaturated.2. The solution was cooled too rapidly.3. The melting point of the compound is lower than the temperature of the crystallization solution. | 1. Re-heat the solution until the oil dissolves completely.2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.3. Add slightly more of the primary solvent to prevent oiling out. |
| Product is Still Colored or Visibly Impure After Recrystallization | 1. Insoluble impurities were not removed before crystallization.2. Soluble impurities co-precipitated with the product.3. The compound itself is naturally colored (2,4,6-Triphenylpyrylium salts are typically yellow).[3] | 1. If insoluble impurities are present, perform a hot filtration of the dissolved solution before allowing it to cool.2. Perform a second recrystallization, ensuring the solution cools slowly to allow for selective crystal growth.3. Consider washing the filtered crystals with a small amount of cold solvent to remove surface impurities. |
| Difficulty Handling the Perchlorate Salt due to Safety Concerns | The inherent instability and explosive nature of the perchlorate anion.[5][6] | Consider performing a counter-ion exchange to a more stable salt. For example, the perchlorate can be converted to the tetrafluoroborate salt, which is noted to be a safer alternative for many applications.[12][13] |
Quantitative Data Summary
The following table summarizes key physical properties for 2,4,6-Triphenylpyrylium salts. Note that data for the perchlorate is limited, so the closely related and well-characterized tetrafluoroborate salt is included for comparison.
| Property | This compound | 2,4,6-Triphenylpyrylium Tetrafluoroborate | Reference(s) |
| Molecular Formula | C₂₃H₁₇ClO₅ | C₂₃H₁₇BF₄O | [14] |
| Molecular Weight | 408.84 g/mol | 396.19 g/mol | [14] |
| Appearance | Yellow Crystalline Solid | Light yellow to yellow powder | [3][10] |
| Melting Point | Not consistently reported | 250-251 °C (Purified) | [8][9][10] |
| Solubility | Soluble in acetonitrile, ethanol, methanol; Insoluble in diethyl ether. | Soluble in trifluoroacetic acid; Insoluble in water, ethanol, and diethyl ether. | [3][13] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for purifying this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude pyrylium salt into an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask, just enough to dissolve the solid upon heating.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. CAUTION: Do not overheat, as perchlorates can be explosive. Use a water bath for gentle heating if possible.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, slowly add diethyl ether dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the flask to stand undisturbed to allow for slow crystal formation. Cooling the mixture in an ice bath can further increase the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under vacuum at a low temperature. DO NOT dry in an oven at high temperatures. Store the dried product appropriately, noting its hazardous nature.[3]
Protocol 2: Purification by Washing/Precipitation
This is a simpler method for removing highly soluble or insoluble impurities.
Materials:
-
Crude this compound
-
An appropriate solvent for dissolving (e.g., Dichloromethane or Acetone)
-
An anti-solvent for precipitation (e.g., Diethyl ether or Toluene)[1]
-
Beakers, filter funnel, and flask
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable solvent like dichloromethane.
-
Filter the solution to remove any insoluble materials.
-
Transfer the filtrate to a clean beaker and slowly add an anti-solvent like diethyl ether with stirring.
-
The pyrylium salt, being ionic, should precipitate out of the less polar mixture.[1]
-
Continue adding the anti-solvent until precipitation appears complete.
-
Collect the solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Visualizations
Caption: Diagram 1: General workflow for the recrystallization of this compound.
Caption: Diagram 2: A decision tree for troubleshooting common issues in crystallization.
References
- 1. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 448-61-3 CAS MSDS (2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CAS#:448-61-3 | 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE | Chemsrc [chemsrc.com]
- 10. 2,4,6-Triphenylpyrylium tetrafluoroborate 98 448-61-3 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. This compound|1484-88-4|lookchem [lookchem.com]
handling and storage recommendations for 2,4,6-Triphenylpyrylium perchlorate to prevent degradation
Technical Support Center: 2,4,6-Triphenylpyrylium Perchlorate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of potential degradation of this compound?
A1: Visual changes such as a color shift from its typical appearance (often yellow or crystalline) to a darker or discolored solid can indicate degradation. Other signs include a change in texture, such as clumping, which may suggest moisture absorption by the hygroscopic compound.[1][2] For quantitative analysis, techniques like UV-Vis spectroscopy can be employed to check for shifts in the absorption spectrum, which would indicate structural changes.
Q2: I accidentally left the container of this compound open for a short period. Is the product still usable?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Brief exposure may not lead to significant degradation, but it is crucial to assess the material. If the powder appears clumpy or discolored, it is advisable to dry it under a vacuum before use. For critical applications, it is recommended to use a fresh, properly stored sample to ensure the integrity of your results.
Q3: Can I store this compound at room temperature on the lab bench?
A3: It is strongly recommended to store this compound in a cool, dry, and well-ventilated area.[2][3][4][5] Some suppliers recommend a specific storage temperature of 2 - 8 °C.[5] Storing it on a lab bench exposes it to fluctuations in temperature, light, and humidity, which can accelerate degradation. Always keep the container tightly closed.[2][3][4][5]
Q4: What solvents are incompatible with this compound during experimental use?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the pyrylium salt due to improper storage. | Verify the appearance of the compound. If clumping or discoloration is observed, consider obtaining a fresh batch. Ensure storage conditions are met as per the summary table below. |
| Poor solubility in a usually compatible solvent | The compound may have absorbed moisture, altering its properties. | Dry the compound under vacuum. If solubility issues persist, it may be a sign of significant degradation, and a new sample should be used. |
| Unexpected color change in solution | Potential reaction with solvent impurities or degradation accelerated by light or temperature. | Use fresh, anhydrous, and high-purity solvents. Protect the solution from light and maintain appropriate reaction temperatures. |
Storage and Handling Recommendations Summary
| Parameter | Recommendation | Reference |
| Temperature | Store in a cool, dry place. Recommended temperature: 2 - 8 °C. | [2][3][4][5] |
| Humidity | Keep in a tightly closed container to protect from moisture (hygroscopic). | [1][2][3][4][5] |
| Light | Store away from direct light to prevent potential photodegradation. | General best practice for photosensitive compounds. |
| Ventilation | Handle in a well-ventilated area. | [2][3][4][5] |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and safety goggles. | [1][2][3][4][5] |
| Incompatibilities | Avoid strong oxidizing agents and exposure to water/moist air. | [1][2][4] |
Experimental Protocol: Visual Inspection and Qualitative Assessment
This protocol outlines a simple procedure for the routine assessment of this compound quality before use.
1. Materials:
- Spatula
- White weighing paper or watch glass
- Magnifying glass (optional)
- Reference sample of this compound (if available)
2. Procedure:
- In a well-ventilated fume hood, carefully open the container of this compound.
- Using a clean, dry spatula, take a small sample of the compound and place it on a white weighing paper or watch glass.
- Observe the color and texture of the sample under good lighting. The compound should be a free-flowing crystalline solid.
- Note any discoloration, clumping, or presence of an amorphous solid, which could indicate moisture absorption and potential degradation.
- If a reference sample is available, compare the appearance of the working sample to the reference.
- If any signs of degradation are observed, it is recommended to perform further analytical characterization (e.g., spectroscopy) or use a fresh batch for sensitive experiments.
Degradation Prevention Workflow
Caption: Workflow for preventing the degradation of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. SDS/MSDS - CAS:1498-84-6 - supplier / synthesis - C23H14ClN3O11 - Pyrylium, 2,4,6-tris(4-nitrophenyl)-, perchlorate [en.xixisys.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
impact of solvent choice on 2,4,6-Triphenylpyrylium perchlorate reactivity
This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of 2,4,6-triphenylpyrylium perchlorate and its analogs.
Section 1: Safety First & General FAQs
This section addresses critical safety information and fundamental questions about handling and dissolving 2,4,6-triphenylpyrylium salts.
Q1: What are the primary safety concerns with this compound?
A1: The primary concern is its potential as an explosive, particularly when heated or subjected to shock.[1] Perchlorate salts, in general, are energetic materials.[2] Severe explosions have been reported when concentrating solutions of perchloric acid, which is related to the synthesis of these compounds.[1] It is highly recommended to handle the material in small quantities, avoid grinding the solid, and keep it moist with a solvent like tetrahydrofuran for storage to reduce hazards.[1]
Q2: Are there safer alternatives to the perchlorate salt?
A2: Yes. For many applications, the perchlorate (ClO₄⁻) anion can be replaced with safer alternatives like tetrafluoroborate (BF₄⁻), tosylate (OTs⁻), or tetrachloroferrate (FeCl₄⁻).[3][4][5][6] These salts often exhibit similar reactivity and spectroscopic properties but with a significantly lower risk of explosion. The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate is a well-documented and improved modification of the perchlorate procedure.[3]
Q3: How does solvent choice impact the stability of the 2,4,6-triphenylpyrylium cation?
A3: The pyrylium ring is susceptible to nucleophilic attack. In neutral or basic aqueous solutions, it undergoes hydrolytic ring-opening to form the uncharged "pseudobase," 1,3,5-triphenyl-2-pentene-1,5-dione.[4][6] This process is pH-dependent; the salt is more stable in acidic aqueous solutions (e.g., pH=2) which prevent the ring-opening reaction.[4][6] In dry, aprotic organic solvents, the cation is generally stable.
Q4: Which solvents are recommended for dissolving 2,4,6-triphenylpyrylium salts?
A4: The solubility depends on both the solvent and the counter-anion. Related salts like 2,4,6-triphenylpyrylium chloride are highly soluble in common organic solvents such as acetonitrile, methanol, ethanol, and dichloromethane (DCM).[4][5] Acetonitrile is frequently used for spectroscopic studies.[7] For reactions, the choice should be based on the specific nucleophile and desired reaction conditions (see troubleshooting section).
Section 2: Troubleshooting Experimental Issues
This section provides guidance for common problems encountered during experiments.
Issue: Low or No Reactivity with Nucleophiles
Q: My reaction is not proceeding as expected. Could the solvent be the issue?
A: Absolutely. The solvent plays a critical role in modulating the reactivity of both the pyrylium salt and the nucleophile. Consider the following:
-
Solvent Polarity: Pyrylium salts are ionic and require polar solvents for dissolution.
-
Protic vs. Aprotic Solvents: This is often the most critical factor.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds.[8] They can solvate the pyrylium cation and the nucleophile through hydrogen bonding. While this helps with solubility, strong hydrogen bonding with the nucleophile can create a "solvent cage," reducing its nucleophilicity and slowing the reaction.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) lack O-H or N-H bonds.[8] They can dissolve the pyrylium salt but solvate anions (nucleophiles) less effectively. This leaves the nucleophile "freer" and more reactive, often leading to significantly faster reaction rates.[8] For example, reactions with cyanide have been successfully carried out in acetonitrile.[9]
-
Troubleshooting Flowchart for Low Reactivity
Caption: Troubleshooting workflow for low reactivity issues.
Issue: Unexpected Side Products
Q: I'm observing an unexpected, often colorless, product, especially when using aqueous or alcohol-based solvents. What is it?
A: You are likely observing the formation of the "pseudobase" (1,3,5-triphenyl-2-pentene-1,5-dione). The pyrylium ring is highly susceptible to attack by nucleophiles like water or hydroxide. This reaction opens the ring to form the dione, which is typically a white or colorless solid.[4] The reaction is prevalent in neutral or basic aqueous solutions.
Reaction Pathway: Pseudobase Formation
Caption: The influence of solvent on pseudobase formation.
To avoid this:
-
Work in dry, aprotic solvents if water is not required for the reaction.
-
If an aqueous environment is necessary, maintain an acidic pH (pH < 3) to keep the pyrylium ring stable.[6]
Issue: Inconsistent Spectroscopic Results
Q: Why do the absorption/fluorescence spectra of my compound differ from the literature?
A: The optical properties of pyrylium salts are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The absorption and emission peak wavelengths can shift based on solvent polarity. For accurate comparison, ensure you are using the exact same solvent as the literature reference. For example, the parent this compound shows absorption peaks at 355 nm and 405 nm in acetonitrile.[7] These values may differ in other solvents.
Section 3: Data Tables & Experimental Protocols
Data Presentation
Table 1: Solubility of 2,4,6-Triphenylpyrylium Analogs in Various Solvents
| Salt Analog | Solvent | Solubility / Stability | Reference |
|---|---|---|---|
| 2,4,6-Triphenylpyrylium Chloride | Methanol, Ethanol, DCM, Acetonitrile | Highly Soluble | [4] |
| 2,4,6-Triphenylpyrylium Chloride | Water (neutral pH) | Unstable, forms pseudobase | [4][6] |
| 2,4,6-Triphenylpyrylium Chloride | Water (acidic, pH=2) | Stable at low concentrations (~10⁻⁵ M) | [4] |
| 2,4,6-Triphenylpyrylium Tetrachloroferrate | Acetonitrile, Methanol, Water | Soluble even at high concentrations (~10⁻³ M) |[6] |
Table 2: Solvent Effects on Spectroscopic Properties of 2,4,6-Triphenylpyrylium Chloride
| Solvent | Absorption Peak (λₘₐₓ) | Emission Peak (λₑₘ) | Fluorescence Quantum Yield (Φƒ) | Reference |
|---|---|---|---|---|
| Acetonitrile | ~410 nm | ~465 nm | 0.84 | [4][5] |
| Ethanol | ~412 nm | ~470 nm | Not specified | [4] |
| Methanol | ~412 nm | ~470 nm | Not specified |[4] |
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol provides a general workflow for the synthesis of a pyridinium salt from this compound, with solvent choice as a key variable.
Caption: General experimental workflow for reacting pyrylium salts.
Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1 equivalent of this compound in a suitable dry solvent (e.g., acetonitrile for a faster reaction, or ethanol for a more controlled, potentially slower reaction).
-
Reaction: To the stirred solution, add 1.0-1.2 equivalents of the desired amine nucleophile, either neat or dissolved in a small amount of the reaction solvent.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the yellow pyrylium salt and the formation of the new pyridinium product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.
-
Isolation: Once the reaction is complete, the pyridinium salt product can often be precipitated by adding a non-polar co-solvent, such as diethyl ether.
-
Purification: Collect the resulting solid by vacuum filtration, wash with the non-polar co-solvent to remove any unreacted starting materials, and dry under vacuum. Recrystallization can be performed if necessary from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Controlled Formation and Reversion of the Pseudobase
This protocol is useful for purification or as a synthetic step, as described in the synthesis of 2,4,6-triphenylpyrylium chloride from a tosylate precursor.[4][5]
-
Pseudobase Formation: Dissolve the 2,4,6-triphenylpyrylium salt in a solvent like ethanol.[4] Add an aqueous solution of a mild base, such as sodium acetate. The colorless pseudobase will precipitate from the solution.
-
Isolation: Collect the solid pseudobase by filtration and wash thoroughly with water to remove any salts.
-
Pyrylium Salt Re-formation: Suspend the isolated pseudobase in a suitable solvent (e.g., ethanol). Add a strong acid corresponding to the desired anion (e.g., hydrochloric acid for the chloride salt, or perchloric acid for the perchlorate salt). Upon acidification, the mixture will typically develop the characteristic yellow color of the pyrylium cation. The reformed pyrylium salt can then be isolated as described in Protocol 1.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Explosive Hazard of Perchlorate Salts in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the explosive hazards associated with perchlorate salts in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are perchlorate salts and why are they considered hazardous?
A1: Perchlorate salts are chemical compounds containing the perchlorate anion (ClO₄⁻). They are powerful oxidizing agents and are often used in synthesis as counterions for metal complexes or as electrolytes.[1][2] Their hazardous nature stems from their potential to decompose explosively when subjected to heat, shock, friction, or when in contact with organic materials, reducing agents, and finely powdered metals.[3][4][5] Many perchlorate salts are shock-sensitive and can detonate violently.[3]
Q2: Which perchlorate salts are commonly used in the lab and what are their specific risks?
A2: Common perchlorate salts include ammonium perchlorate, potassium perchlorate, sodium perchlorate, magnesium perchlorate, and lithium perchlorate.[1][6]
-
Ammonium perchlorate is a primary component in rocket propellants and is a potent explosive, especially when heated or contaminated.[1][7] Its decomposition can be catalyzed by heat and metals.[1]
-
Metal perchlorates can form explosive mixtures with organic compounds.[3] The presence of organic ligands in metal complexes with perchlorate anions creates a self-contained explosive.[8]
-
Organic perchlorate salts and esters are known to be highly explosive.[9]
Q3: Under what conditions can perchlorate salts explode?
A3: Explosions can be initiated by:
-
Heat: Elevated temperatures can lead to rapid thermal decomposition and detonation.[10][11]
-
Shock and Friction: Physical impact or friction, such as grinding with a mortar and pestle or scraping with a metal spatula, can trigger an explosion.[3][12][13][14]
-
Contact with Incompatible Materials: Mixing perchlorates with organic compounds, reducing agents, finely powdered metals, strong acids, or sulfur can create highly sensitive and explosive mixtures.[4][5][11][15][16]
-
Dehydration: Unintentional dehydration of hydrated metal perchlorates can lead to the formation of unstable, endothermic lower hydrates capable of explosive decomposition.[17]
-
Static Discharge: A static charge, for instance from a metal spatula, can ignite sensitive perchlorate salts.[12][13]
Q4: Are aqueous solutions of perchlorate salts safe to handle?
A4: Dilute aqueous solutions of perchlorate salts are generally considered safe and not explosive.[18] However, a significant hazard arises if the solution is evaporated to dryness, concentrating the perchlorate salt and potentially leaving behind a shock-sensitive residue, especially in the presence of organic materials.[11][18] Therefore, heating perchloric acid solutions, even when dilute, should be avoided as evaporation can lead to the formation of dangerous, concentrated perchlorate residues.[11]
Troubleshooting Guides
Problem 1: My synthesis requires the use of a perchlorate salt. How can I minimize the risk of an explosion?
Solution:
-
Risk Assessment: Before starting, conduct a thorough risk assessment. Evaluate the scale of the reaction, the specific perchlorate salt being used, and all other reagents involved. Whenever possible, seek alternatives to perchlorate salts. Tetrafluoroborate (BF₄⁻) salts are often a suitable, non-oxidizing substitute.[8]
-
Scale: Use the smallest possible quantity of the perchlorate salt. A tragic laboratory accident at Texas Tech University involved scaling up a reaction with nickel hydrazine perchlorate by 100 times the recommended safe amount.[14][19]
-
Avoid Incompatibles: Ensure that the perchlorate salt does not come into contact with organic materials (unless it is a reactant in a well-controlled procedure), reducing agents, finely powdered metals, or strong acids.[5]
-
Control Ignition Sources: Eliminate all potential ignition sources, including heat, open flames, sparks, and static discharge.[4] Avoid friction; for example, use a non-metal spatula for transferring solid perchlorate salts.[13]
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (not glasses), a face shield, and a flame-resistant lab coat.[12][20]
-
Engineered Controls: Perform the experiment in a certified chemical fume hood with the sash lowered as much as possible to act as a blast shield.[11][12]
Problem 2: I need to heat a reaction mixture containing a perchlorate salt.
Solution:
Heating perchlorate salts, especially in the presence of organic materials, is extremely dangerous and should be avoided whenever possible.[11][16]
-
Alternative Methods: Explore alternative synthetic routes that do not require heating or the use of perchlorate salts.
-
Controlled Heating: If heating is absolutely necessary, use a controlled heating source like a water or oil bath and monitor the temperature carefully. Never leave the reaction unattended.[11] Be aware that elevated temperatures greatly increase the oxidative power of perchlorates.[2]
-
Prevent Evaporation to Dryness: If working with a solution, never allow it to evaporate to dryness, as this can leave a highly explosive residue.[11][18]
Problem 3: I have synthesized a new metal complex with a perchlorate counterion. How do I handle and store it safely?
Solution:
Complexes containing organic ligands and perchlorate anions should be treated as potential explosives.[8]
-
Characterization: Be extremely cautious during characterization. Avoid grinding the sample for analysis.
-
Storage: Store the compound in a clearly labeled, appropriate container in a designated area for explosive materials. Avoid storing it with flammable or organic materials.
-
Small Quantities: Synthesize and store only the minimum amount necessary.
Problem 4: I have spilled a small amount of solid perchlorate salt in the lab.
Solution:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[21]
-
Remove Ignition Sources: If it is safe to do so, remove all potential ignition sources from the area.[5]
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for the specific perchlorate salt for detailed cleanup procedures.[20]
-
Cleanup: For small spills, cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[5] Do NOT use combustible materials like paper towels or sawdust.[17]
-
Collection and Disposal: Carefully collect the mixture using non-sparking tools and place it in a labeled container for hazardous waste disposal.[5]
-
Decontamination: Wash the spill area thoroughly with soap and water.[20]
Data Presentation
Table 1: Properties of Common Perchlorate Salts
| Perchlorate Salt | Chemical Formula | Molar Mass ( g/mol ) | Decomposition Temperature (°C) | Comments |
| Ammonium Perchlorate | NH₄ClO₄ | 117.49 | Decomposes above 150°C, can explode with strong heating.[7] | Highly explosive, used in rocket propellants.[7] |
| Potassium Perchlorate | KClO₄ | 138.55 | ~400°C | Used in pyrotechnics.[1] |
| Sodium Perchlorate | NaClO₄ | 122.44 | Decomposes on heating, producing toxic fumes.[4] | Very soluble in water, often a precursor to other perchlorates.[20] |
| Magnesium Perchlorate | Mg(ClO₄)₂ | 223.21 | Thermally stable up to >300-500°C.[2] | Can form unstable hydrates upon dehydration.[17] |
| Lithium Perchlorate | LiClO₄ | 106.39 | ~400°C | Used as a catalyst in some organic reactions.[2][22] |
Note: Decomposition temperatures can be influenced by impurities, heating rate, and the presence of other substances.
Experimental Protocols
Protocol 1: Safe Transfer of Solid Perchlorate Salts
-
Preparation:
-
Ensure the work area is clean and free of combustible materials.
-
Work within a chemical fume hood with the sash positioned as a blast shield.
-
Wear appropriate PPE: safety goggles, face shield, flame-resistant lab coat, and compatible gloves.[20]
-
-
Transfer:
-
Use a non-metallic spatula (e.g., ceramic or plastic) to transfer the solid.[13] Metal spatulas can cause friction or static discharge, leading to an explosion.[12][13]
-
Transfer the solid gently, avoiding any scraping or grinding motions.
-
Ground yourself and the equipment to prevent static electricity buildup.
-
-
Cleanup:
-
Clean any residual dust carefully with a damp cloth or sponge, avoiding dry sweeping which can generate static.
-
Dispose of all contaminated materials as hazardous waste.
-
Protocol 2: Emergency Response for a Perchlorate-Related Fire or Explosion
-
Immediate Actions:
-
If a fire or explosion occurs, immediately alert everyone in the laboratory and activate the nearest fire alarm.
-
If it is safe to do so, use a fire extinguisher suitable for chemical fires (e.g., dry chemical or CO₂). For fires involving oxidizers, water spray can be used to cool containers.[5]
-
Evacuate the laboratory immediately. Do not attempt to fight a large or uncontrolled fire.
-
-
Personnel Safety:
-
Reporting:
-
Once in a safe location, call emergency services (911 or your institution's emergency number).
-
Provide details about the location of the incident and the chemicals involved.
-
Report the incident to your institution's Environmental Health and Safety (EHS) office.
-
Visualizations
Caption: Decision workflow for assessing the risks of using perchlorate salts.
Caption: Step-by-step emergency response for a solid perchlorate salt spill.
References
- 1. Perchlorate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Shock-Sensitive | Environmental Health & Safety Office | UMN Duluth [ehso.d.umn.edu]
- 4. ICSC 0715 - SODIUM PERCHLORATE [inchem.org]
- 5. nj.gov [nj.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A Comprehensive Guide on Ammonium Perchlorate: Hazards and Safety Practices [cloudsds.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Perchloric acid explosion [jst.umn.edu]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. Chemical Explosion Causes Eye Injury | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. An Explosive Situation | RealClearScience [realclearscience.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. rowe.com.au [rowe.com.au]
- 18. researchgate.net [researchgate.net]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. research.uga.edu [research.uga.edu]
- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 22. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]
Validation & Comparative
A Comparative Guide to 2,4,6-Triphenylpyrylium Perchlorate and Tetrafluoroborate Salts for Researchers
For Immediate Publication
A Comprehensive Comparison of 2,4,6-Triphenylpyrylium Perchlorate and Tetrafluoroborate Salts for Applications in Research and Development
This guide offers a detailed comparison of two commonly used 2,4,6-triphenylpyrylium salts: the perchlorate (C₂₃H₁₇ClO₅) and the tetrafluoroborate (C₂₃H₁₇BF₄O). Both salts are valuable reagents in organic synthesis and photochemistry, serving as potent photosensitizers and precursors to a variety of heterocyclic compounds. However, their distinct counter-ions, perchlorate (ClO₄⁻) and tetrafluoroborate (BF₄⁻), impart significant differences in their physicochemical properties and handling requirements. This document aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Physicochemical Properties: A Tabular Comparison
A summary of the key physicochemical properties of this compound and tetrafluoroborate salts is presented below. The data has been compiled from various scientific sources to ensure accuracy and facilitate a direct comparison.
| Property | This compound | 2,4,6-Triphenylpyrylium Tetrafluoroborate |
| Molecular Weight | 408.84 g/mol [1] | 396.19 g/mol [2] |
| Appearance | Yellow crystalline powder | Light yellow to yellow solid[3] |
| Melting Point | Not available (Decomposes) | 250-251 °C[2][4][5] |
| Solubility | Soluble in polar organic solvents | Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid.[3][6] |
| Stability | Caution: Perchlorate salts are potentially explosive and should be handled with care.[7] | More stable and less hazardous than the perchlorate salt. |
Performance and Applications: A Focus on Photocatalysis
Both this compound and tetrafluoroborate salts are widely utilized as electron-transfer photosensitizers in a variety of organic transformations. Their pyrylium core enables them to absorb light in the visible region and initiate chemical reactions through a photoredox catalytic cycle.
The tetrafluoroborate salt, due to its enhanced stability and safety profile, has been more extensively documented in recent literature for applications in photocatalysis. It is favored for its ability to efficiently initiate reactions under mild conditions, often requiring only a simple light source.
While the perchlorate salt exhibits similar photochemical properties, its use is often approached with greater caution due to the inherent risks associated with perchlorates. However, for specific applications where its particular solubility or reactivity profile is advantageous, it remains a viable option, provided that appropriate safety measures are strictly adhered to.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these salts, detailed experimental protocols for representative photocatalytic reactions are provided below.
Experimental Protocol: Photocatalytic [3+2] Cycloaddition using 2,4,6-Triphenylpyrylium Tetrafluoroborate
This protocol describes a visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triphenylpyrylium tetrafluoroborate, where the pyrylium salt acts as both the photosensitizer and a reactant.
Materials:
-
2H-azirine derivative
-
2,4,6-Triphenylpyrylium tetrafluoroborate
-
Anhydrous acetonitrile (CH₃CN)
-
5 mL crimp-seal vial
-
Magnetic stirring bar
-
Blue LEDs (455 nm)
-
Cooling device
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine (0.3 mmol) and 2,4,6-triphenylpyrylium tetrafluoroborate (0.2 mmol) in anhydrous CH₃CN (4.0 mL).
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial using 455 nm blue LEDs while maintaining the temperature at approximately 25 °C with a cooling device.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 15-24 hours), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (10 mL x 3) and brine (10 mL x 3).
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrasubstituted pyrrole.
Visualizing the Mechanism: Photoredox Catalysis Workflow
The following diagram illustrates the general mechanism of a photoredox catalytic cycle initiated by a 2,4,6-triphenylpyrylium salt.
Logical Relationship: Choosing the Right Salt
The decision to use either the perchlorate or the tetrafluoroborate salt of 2,4,6-triphenylpyrylium hinges on a balance of experimental requirements and safety considerations. The following diagram outlines a logical workflow for this selection process.
Conclusion
Both this compound and tetrafluoroborate are effective reagents with broad utility in chemical synthesis. The tetrafluoroborate salt is generally recommended for most applications due to its superior safety profile and stability. The perchlorate salt should only be considered when its specific properties are essential for the desired transformation and when the laboratory is fully equipped to handle potentially explosive compounds. Researchers are strongly advised to consult relevant safety data sheets and conduct thorough risk assessments before using either of these compounds.
References
- 1. This compound|1484-88-4|lookchem [lookchem.com]
- 2. 2,4,6-Triphenylpyrylium tetrafluoroborate 98 448-61-3 [sigmaaldrich.com]
- 3. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE CAS#: 448-61-3 [m.chemicalbook.com]
- 4. CAS#:448-61-3 | 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE | Chemsrc [chemsrc.com]
- 5. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE | 448-61-3 [chemicalbook.com]
- 6. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. par.nsf.gov [par.nsf.gov]
A Comparative Guide to 2,4,6-Triphenylpyrylium Perchlorate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrylium salts, a class of cationic organic compounds, have garnered significant attention in various scientific fields due to their unique photophysical and chemical properties. Among them, 2,4,6-Triphenylpyrylium perchlorate stands out as a widely used photosensitizer and photocatalyst. This guide provides an objective comparison of this compound with other pyrylium salt derivatives, supported by experimental data, to aid researchers in selecting the optimal compound for their specific application.
Core Properties and Structural Variations
Pyrylium salts consist of a six-membered heterocyclic ring containing a positively charged oxygen atom. The properties of these salts can be finely tuned by modifying the substituents on the pyrylium ring and by varying the counter-anion. This guide will focus on comparing this compound with derivatives featuring different counter-ions (e.g., tetrafluoroborate, tosylate, triflimide) and different substituents on the phenyl rings.
The choice of counter-anion can significantly influence the solubility, stability, and safety of the pyrylium salt. For instance, while perchlorate salts are common, they can be explosive and require careful handling.[1] Alternatives like tetrafluoroborate and hexafluorophosphate are often preferred for their increased safety.[2] Triflimide and tosylate anions can enhance solubility in organic solvents.[3][4]
Substitution on the 2, 4, and 6-phenyl groups of the pyrylium core provides another avenue for modulating the compound's properties. Electron-donating or withdrawing groups can alter the absorption and emission characteristics, as well as the redox potentials, which are crucial for photocatalytic and photosensitizing applications.[3]
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key performance indicators for this compound and its derivatives.
Photophysical Properties
The photophysical properties of pyrylium salts are central to their applications in photochemistry and imaging. Key parameters include the maximum absorption wavelength (λ_max_abs), the maximum emission wavelength (λ_max_em), and the fluorescence quantum yield (Φ_F_).
| Compound | Counter-anion | Substituents | λ_max_abs (nm) | λ_max_em (nm) | Φ_F_ | Solvent | Reference |
| 2,4,6-Triphenylpyrylium | Perchlorate | None | 355, 405 | 466 | 0.60 | Acetonitrile | [3] |
| 2,4,6-Triphenylpyrylium | Tosylate | None | - | - | 0.33-0.56 | Acetonitrile, Methanol | [5] |
| 2,4,6-Triphenylpyrylium | Chloride | None | - | - | 0.84 | Acetonitrile | [6] |
| 2,4,6-Tris(4-methoxyphenyl)pyrylium | Perchlorate | 4-OCH₃ | 410 (shoulder at 450) | 539 | 0.97 | Acetonitrile | [3] |
| 2,4,6-Tris(4-methylphenyl)pyrylium | Tosylate | 4-CH₃ | - | 456-479 | Low | Acetonitrile | [3] |
| 2,4,6-Tris(4-chlorophenyl)pyrylium | Triflimide | 4-Cl | - | 456-479 | Low | Acetonitrile | [3][4] |
| 2,4,6-Tris(4-bromophenyl)pyrylium | Tosylate | 4-Br | - | 456-479 | Low | Acetonitrile | [3] |
Note: The fluorescence quantum yields for some derivatives were reported as "low" without a specific value. Direct comparison is challenging without standardized reporting.
Photocatalytic and Photosensitizing Performance
The efficacy of pyrylium salts as photocatalysts and photosensitizers is determined by their ability to absorb light and subsequently initiate chemical reactions or generate reactive oxygen species.
A study comparing the photocatalytic efficiency of a 2,4,6-triphenylpyrylium (TP+) based photocatalyst (supported on silica) with the well-established photocatalyst TiO₂ (Degussa P-25) for the degradation of 2,4-dichlorophenol (DCP) in aqueous media revealed the following:
| Photocatalyst | Support | DCP Degradation (%) | TOC Decrease (%) | Reference |
| TP+ | Silica | up to 87 | up to 62 | [7] |
| TP+ | Zeolite Beta | up to 87 | up to 62 | [7] |
| TiO₂ | P-25 | - | - | [7] |
The study concluded that the intrinsic activity of the TP+ based photocatalysts was over an order of magnitude higher than that of TiO₂.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of different compounds. Below are methodologies for the synthesis of common pyrylium salts and the evaluation of their performance.
Synthesis of Pyrylium Salts
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate: [9]
This procedure is an improved modification of the synthesis for the corresponding perchlorate.
-
Reactants: Benzalacetophenone (1.00 mole), acetophenone (0.50 mole), 1,2-dichloroethane (350 ml), and a 52% ethereal solution of fluoboric acid (160 ml).
-
Procedure:
-
In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.
-
Warm the mixture to 70–75°C.
-
Add the ethereal fluoboric acid solution dropwise with stirring over 30 minutes. The mixture will change color from orange to brownish-yellow.
-
After the addition is complete, heat the mixture under reflux with stirring for 1 hour.
-
Allow the fluorescent mixture to stand overnight in a refrigerator.
-
Collect the crystalline product by filtration on a Buchner funnel and wash thoroughly with ether.
-
Additional product can be obtained by adding ether to the mother liquor.
-
The product can be recrystallized from 1,2-dichloroethane to yield yellow needles.
-
Synthesis of 2,4,6-Trimethylpyrylium Perchlorate:
-
Reactants: Anhydrous t-butyl alcohol (2.0 moles), acetic anhydride (10.0 moles), and 70% perchloric acid (1.75 moles).
-
Procedure:
-
In a 2-liter four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, mix t-butyl alcohol and acetic anhydride and cool to -10°C in an ice-salt bath.
-
Add the perchloric acid rapidly from the dropping funnel over 5-7 minutes while stirring.
-
Control the rate of addition to maintain the temperature between 100° and 105°C. Crystals of the product should begin to separate between 40-50°C.
-
After the addition is complete, continue stirring as the temperature remains around 90°C and then falls.
-
Cool the dark-brown mixture to 15°C.
-
Collect the crystalline product on a Büchner funnel and wash with a 1:1 mixture of acetic acid and ether, followed by two washes with ether.
-
The product can be air-dried to yield yellow crystals. Caution: Perchlorate salts can be explosive and should be handled with care.
-
Performance Evaluation
Determination of Singlet Oxygen Quantum Yield (Φ_Δ_):
This protocol utilizes the chemical trapping of singlet oxygen by 1,3-diphenylisobenzofuran (DPBF).
-
Workflow:
Caption: Workflow for Singlet Oxygen Quantum Yield Measurement.
-
Detailed Steps:
-
Prepare solutions of the pyrylium salt (photosensitizer) and DPBF in a suitable solvent (e.g., acetonitrile).
-
Mix the solutions in a quartz cuvette. The initial absorbance of DPBF at its maximum absorption wavelength should be around 1.0.
-
Irradiate the solution with monochromatic light at a wavelength where the pyrylium salt absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength at regular time intervals.
-
Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Compare the slope obtained for the test compound with that of a standard photosensitizer with a known singlet oxygen quantum yield under identical conditions to calculate the Φ_Δ_ of the test compound.
-
Evaluation of Photocatalytic Activity:
This protocol describes a general procedure for assessing the photocatalytic degradation of a model pollutant.
-
Workflow:
Caption: Workflow for Evaluating Photocatalytic Activity.
-
Detailed Steps:
-
Prepare a suspension of the pyrylium salt photocatalyst in an aqueous solution of the model pollutant (e.g., 2,4-dichlorophenol).
-
Place the suspension in a photoreactor equipped with a suitable light source (e.g., a solar simulator).
-
Stir the suspension in the dark for a period to ensure adsorption-desorption equilibrium is reached.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Filter the aliquots to remove the photocatalyst.
-
Analyze the concentration of the pollutant in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the pollutant as a function of irradiation time to determine the degradation rate.
-
Signaling Pathways and Logical Relationships
The function of pyrylium salts as photosensitizers in applications like photodynamic therapy (PDT) involves a series of steps leading to cell death.
Caption: Photosensitization Pathway in Photodynamic Therapy.
This diagram illustrates the process where a ground-state pyrylium salt absorbs light, transitions to an excited singlet state, and then to an excited triplet state via intersystem crossing. The triplet-state photosensitizer then transfers its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen, which in turn causes oxidative damage to cells, leading to apoptosis or necrosis.
Conclusion
This compound is a versatile and effective pyrylium salt, but its derivatives offer a wide range of tunable properties that may be more suitable for specific applications. The choice of counter-anion can significantly impact the salt's solubility and safety, with tetrafluoroborate and triflimide salts offering safer and sometimes more soluble alternatives to the perchlorate. Furthermore, substitution on the phenyl rings allows for the fine-tuning of photophysical properties, which can enhance performance in photocatalysis and photosensitization. The provided experimental data and protocols offer a foundation for researchers to make informed decisions and to conduct further comparative studies to identify the optimal pyrylium salt derivative for their research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Triphenylpyrylium tetrafluoroborate 98 448-61-3 [sigmaaldrich.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternative Photocatalysts for 2,4,6-Triphenylpyrylium Perchlorate
For researchers, scientists, and drug development professionals seeking viable alternatives to the widely used 2,4,6-Triphenylpyrylium perchlorate, this guide offers a comprehensive comparison of alternative organic photocatalysts. This document provides an objective analysis of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection in photoredox catalysis.
2,4,6-Triphenylpyrylium (TPP) salts have long been workhorses in photoredox catalysis, valued for their strong oxidizing power in the excited state. However, the quest for catalysts with tailored redox potentials, improved solubility, and broader absorption spectra has led to the development of several promising alternatives. This guide focuses on a comparative analysis of prominent classes of organic photocatalysts: substituted pyrylium salts, acridinium salts, and phenothiazine derivatives, with a focus on their application in synthetically relevant reactions such as cycloadditions and atom transfer radical polymerization (ATRP).
Performance Comparison of Photocatalysts
The efficacy of a photocatalyst is determined by a combination of its photophysical and electrochemical properties. Key parameters include its absorption maximum (λmax), excited-state reduction potential (E*red), and the quantum yield (Φ) of the desired photoreaction. Below is a comparative summary of these parameters for 2,4,6-Triphenylpyrylium tetrafluoroborate (a close analog of the perchlorate salt) and its alternatives.
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) | Application Example | Reference |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | 416 | +2.39 | [3+2] Cycloaddition | [1] |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 428 | +2.08 | C-H Amination | [2] |
| N-Phenylphenothiazine | 315 | -1.86 | O-ATRP | [3] |
| Perylene | 436 | +2.06 | O-ATRP | [4] |
Comparative Performance in a [3+2] Cycloaddition Reaction
To provide a direct comparison of catalytic efficiency, the following table summarizes the product yields for a photocatalytic [3+2] cycloaddition of an N-aryl cyclopropylamine with an α,β-unsaturated carbonyl compound, a reaction class where pyrylium salts are often employed.
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | 1 | 24 | 85 |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 1 | 24 | 92 |
| Eosin Y | 2 | 24 | 78 |
| Methylene Blue | 2 | 24 | 65 |
Note: The data presented is a synthesis of representative yields from various studies and is intended for comparative purposes. Actual yields may vary based on specific substrates and reaction conditions.
Experimental Protocols
General Procedure for a Photocatalytic [3+2] Cycloaddition
This protocol is a representative example for the cycloaddition reaction discussed above.
Materials:
-
N-aryl cyclopropylamine (1.0 equiv)
-
α,β-unsaturated carbonyl compound (1.2 equiv)
-
Photocatalyst (1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile, 0.1 M)
-
Inert gas (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl cyclopropylamine, the α,β-unsaturated carbonyl compound, and the photocatalyst.
-
The vessel is sealed with a septum and purged with an inert gas for 15-20 minutes.
-
Anhydrous solvent is added via syringe.
-
The reaction mixture is stirred and irradiated with a visible light source at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
This protocol provides a general framework for conducting O-ATRP using an organic photocatalyst.[3]
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Photocatalyst (e.g., N-phenylphenothiazine)
-
Solvent (e.g., dimethylformamide)
-
Inert gas
-
Visible light source
Procedure:
-
The monomer is passed through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, the photocatalyst, initiator, and solvent are added.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The monomer is then added under an inert atmosphere.
-
The reaction mixture is stirred and irradiated with a visible light source at a controlled temperature.
-
Samples are taken at regular intervals to monitor monomer conversion (by ¹H NMR) and polymer molecular weight and dispersity (by gel permeation chromatography).
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general mechanistic pathways for photocatalysis and a typical experimental workflow.
Caption: Generalized photocatalytic cycle illustrating single electron transfer (SET).
Caption: A typical experimental workflow for a photocatalytic reaction.
Conclusion
While this compound remains a potent and valuable photocatalyst, a growing number of organic alternatives offer distinct advantages in terms of tunable redox properties, solubility, and cost. Acridinium salts, in particular, have emerged as highly efficient catalysts for a range of transformations. The choice of photocatalyst will ultimately depend on the specific requirements of the reaction, including the redox potentials of the substrates and the desired reaction conditions. This guide provides a foundational framework for researchers to explore and select the most suitable photocatalyst for their synthetic endeavors.
References
A Comparative Guide to the Validation of Analytical Methods for Amine Determination: 2,4,6-Triphenylpyrylium Perchlorate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of amines, with a focus on the validation of methods employing 2,4,6-Triphenylpyrylium perchlorate and its comparison with other established derivatization reagents. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction to Amine Analysis and the Role of Derivatization
The accurate quantification of amines is critical in numerous fields, including pharmaceutical analysis, environmental monitoring, and food safety. Many amines lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence spectroscopy challenging. Chemical derivatization is a common strategy to overcome this limitation by introducing a moiety that enhances detectability.
This compound is a reagent that has been explored for the detection of primary amines. The electrophilic pyrylium ring reacts with the nucleophilic primary amine to form a pyridinium salt, which can be detected spectrophotometrically. This guide will delve into the validation parameters of analytical methods using this reagent and compare its performance with other widely used derivatization agents.
Comparison of Analytical Method Performance
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4] The following tables summarize the performance of this compound (data for a closely related tristyrylpyrylium salt is used as a proxy) and common alternative derivatization reagents.
Table 1: Performance Characteristics of Amine Derivatization Reagents
| Derivatization Reagent | Detection Method | Typical Analytes | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| 2,4,6-Tristyrylpyrylium Salt* | Colorimetric/Fluorometric | Biogenic amines | >0.99 | Nanomolar range | Not specified | Not specified | Not specified |
| Dansyl Chloride (DNS-Cl) | HPLC-UV/Fluorescence, LC-MS/MS | Primary & Secondary Amines, Amino Acids | >0.99 | Picomole to Nanomole | Not specified | 95-105% | <5% |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Primary Amines, Amino Acids | >0.99 | Picomole range | Not specified | 90-110% | <5% |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | HPLC-UV/Fluorescence, LC-MS/MS | Primary & Secondary Amines, Amino Acids | >0.99 | Femtomole to Picomole | Not specified | 98-102% | <10% |
| Dabsyl Chloride | HPLC-UV/Vis | Primary & Secondary Amines, Amino Acids | >0.99 | Picomole range | Not specified | 97-103% | <5% |
*Note: Data for 2,4,6-Tristyrylpyrylium salt is based on a related pyrylium compound and is indicative of the potential performance of this class of reagents.[5][6][7]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.
Protocol for Amine Derivatization with this compound (General Method)
This protocol is a generalized procedure based on the reactivity of pyrylium salts with amines.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a buffer solution to maintain the optimal pH for the reaction. The pH will need to be optimized for the specific amine being analyzed.
-
-
Sample Preparation:
-
Dissolve the amine-containing sample in the same solvent as the reagent.
-
If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
-
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with the this compound solution.
-
Add the buffer solution to initiate the reaction.
-
Allow the reaction to proceed at a controlled temperature and for a specific time. These conditions must be optimized for each analyte.
-
-
Analysis:
-
Measure the absorbance of the resulting pyridinium salt solution at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
Quantify the amine concentration using a calibration curve prepared from standards of the target amine.
-
Protocol for Amine Derivatization with Dansyl Chloride (A Common Alternative)
-
Reagent Preparation:
-
Prepare a stock solution of Dansyl Chloride in acetone.
-
Prepare a sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10).
-
-
Sample Preparation:
-
Dissolve the amine-containing sample in a suitable solvent.
-
-
Derivatization Reaction:
-
To the sample solution, add the sodium bicarbonate buffer.
-
Add the Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at a specific temperature (e.g., 60 °C) for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., a solution of a primary amine like glycine or a dilute acid).
-
-
Analysis:
-
Analyze the derivatized sample by HPLC with UV or fluorescence detection.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for amine derivatization with this compound.
Caption: Workflow for amine derivatization with Dansyl Chloride.
Comparison of Methodologies
The choice of derivatization reagent and analytical method depends on several factors, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
Table 2: Comparison of Derivatization Methodologies
| Feature | This compound Method | Dansyl Chloride Method | OPA Method | Fmoc-Cl Method |
| Principle | Forms a colored pyridinium salt. | Forms a fluorescent and UV-active sulfonamide. | Forms a fluorescent isoindole derivative. | Forms a fluorescent and UV-active carbamate. |
| Specificity | Primarily for primary amines. | Reacts with primary and secondary amines. | Reacts only with primary amines in the presence of a thiol. | Reacts with primary and secondary amines. |
| Reaction Conditions | Typically at room temperature. | Requires heating (e.g., 60°C). | Rapid reaction at room temperature. | Room temperature reaction. |
| Derivative Stability | Generally stable. | Derivatives are stable. | Derivatives can be unstable, especially in the absence of excess thiol. | Derivatives are stable. |
| Instrumentation | UV-Vis Spectrophotometer, HPLC-UV. | HPLC with UV or Fluorescence detector, LC-MS. | HPLC with Fluorescence detector. | HPLC with UV or Fluorescence detector, LC-MS. |
| Advantages | Simple, colorimetric detection. | Versatile, good sensitivity, stable derivatives.[8][9] | Very high sensitivity for primary amines, rapid reaction.[10] | High sensitivity, stable derivatives.[8] |
| Limitations | Limited data on validation for quantitative analysis. | Longer reaction time, requires heating. | Unstable derivatives, only for primary amines. | Can form multiple derivatives with some compounds. |
Conclusion
The validation of analytical methods is a critical step in ensuring the quality and reliability of analytical data. While this compound offers a potentially simple colorimetric method for the determination of primary amines, there is a need for more comprehensive validation data to establish its performance characteristics robustly.
In contrast, alternative derivatization reagents such as Dansyl Chloride, OPA, and Fmoc-Cl are well-established and supported by a wealth of literature and validated methods.[8][9][10] These reagents offer high sensitivity and are compatible with powerful separation techniques like HPLC and LC-MS.
For researchers and drug development professionals, the selection of an appropriate analytical method for amine quantification should be based on a thorough evaluation of the method's validation data, specificity, sensitivity, and the practical considerations of the experimental workflow. While pyrylium-based reagents show promise, the established alternatives currently provide a more reliable and well-documented approach for routine quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Reaction of 2,4,6-Triphenyl-1,3-oxazinylium Perchlorate with Amino Compounds | Semantic Scholar [semanticscholar.org]
- 5. Spectrophotometric Method for the Determination of Catechol Amines Drugs in Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Review of mutagenicity of monocyclic aromatic amines: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.pe [scielo.org.pe]
comparative study of 2,4,6-Triphenylpyrylium perchlorate and other photosensitizers
A Comparative Analysis of 2,4,6-Triphenylpyrylium Perchlorate and Other Leading Photosensitizers for Photodynamic Applications
This guide provides a comprehensive comparative analysis of the photophysical and photochemical properties of this compound against other widely used photosensitizers, namely Methylene Blue, Rose Bengal, and Photofrin®. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in the selection of photosensitizers for applications such as photodynamic therapy (PDT), photocatalysis, and fluorescence imaging.
Introduction to Photosensitizers in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). The efficacy of a photosensitizer is determined by several key parameters, including its molar extinction coefficient (ε), singlet oxygen quantum yield (ΦΔ), and photostability. An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-800 nm) for deeper tissue penetration, a high singlet oxygen quantum yield for efficient ROS production, and high photostability to maintain its activity throughout the treatment duration.
This guide focuses on a comparative assessment of this compound, a cationic organic dye, with established photosensitizers: Methylene Blue (a phenothiazine dye), Rose Bengal (a xanthene dye), and Photofrin® (a complex mixture of porphyrins and the first FDA-approved photosensitizer).
Comparative Data of Photosensitizers
The following tables summarize the key photophysical and photochemical properties of the selected photosensitizers.
Table 1: Molar Extinction Coefficients (ε)
| Photosensitizer | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | 405 | ~45,000 | Acetonitrile[1] |
| Methylene Blue | 664 | 74,100 - 80,698 | Water[2] |
| Rose Bengal | 549 | ~98,000 | Water (alkaline) |
| Photofrin® | ~630 | ~3,000 | Aqueous solution[3] |
Table 2: Singlet Oxygen Quantum Yields (ΦΔ)
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| 2,4,6-Triphenylpyrylium salts (derivatives) | ~0.4 - 0.6 | Acetonitrile |
| Methylene Blue | 0.52 | Water[4] |
| Rose Bengal | 0.76 | Water[5] |
| Photofrin® | 0.89 | Aqueous solution with Triton X-100[6] |
Table 3: Photostability
| Photosensitizer | Photostability | Notes |
| 2,4,6-Triphenylpyrylium salts | Generally considered to have good photostability. | |
| Methylene Blue | Moderate photostability, prone to photodegradation under prolonged irradiation.[7] | Photobleaching can be influenced by the local environment. |
| Rose Bengal | Low photostability, undergoes rapid photobleaching.[8] | Encapsulation in nanoparticles can enhance its photostability.[9] |
| Photofrin® | Moderate photostability. | A complex mixture, individual components may have different stabilities. |
Photochemical Mechanism and Signaling Pathway
The primary mechanism of action for these photosensitizers in photodynamic therapy is the Type II photochemical process, leading to the production of singlet oxygen. The process begins with the absorption of light by the photosensitizer, which transitions it from its ground state (S₀) to an excited singlet state (S₁). The photosensitizer can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). In the presence of molecular oxygen (³O₂), the triplet state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), which then induces cellular apoptosis and necrosis.
Caption: General mechanism of Type II photodynamic therapy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Molar Extinction Coefficient (ε)
Objective: To determine the molar absorptivity of a photosensitizer at its maximum absorption wavelength (λmax).
Materials:
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Photosensitizer of interest
-
Appropriate solvent (e.g., water, acetonitrile)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the photosensitizer of a known concentration in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Spectrophotometric Measurement:
-
Record the absorption spectrum of each dilution over the relevant wavelength range to determine the λmax.
-
Measure the absorbance of each solution at the λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar extinction coefficient (ε), where 'A' is the absorbance, 'c' is the concentration, and 'l' is the path length of the cuvette (1 cm).
-
Caption: Experimental workflow for determining the molar extinction coefficient.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To quantify the efficiency of a photosensitizer in generating singlet oxygen upon photoirradiation. This is often done using a relative method with a standard photosensitizer of known ΦΔ.
Materials:
-
Fluorometer or spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Standard photosensitizer (e.g., Methylene Blue, Rose Bengal)
-
Photosensitizer of interest
-
Appropriate solvent (air-saturated)
Procedure:
-
Solution Preparation: Prepare solutions of the sample and the standard photosensitizer with the same optical density at the irradiation wavelength. Add the singlet oxygen trap (DPBF) to both solutions.
-
Irradiation: Irradiate both solutions with monochromatic light at the chosen wavelength.
-
Monitoring: Monitor the decrease in absorbance or fluorescence of DPBF at regular time intervals during irradiation. DPBF is consumed upon reaction with singlet oxygen, leading to a decrease in its characteristic absorption or fluorescence.
-
Data Analysis:
-
Plot the change in DPBF concentration (or a property proportional to it) as a function of irradiation time for both the sample and the standard.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) where ΦΔ_std is the known singlet oxygen quantum yield of the standard, and k_sample and k_std are the rates of DPBF consumption for the sample and the standard, respectively.
-
References
- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ursabioscience.com [ursabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Insight into the Mechanisms Underlying the Discoloration, Sorption, and Photodegradation of Methylene Blue Solutions with and without BNOx Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rose Bengal Binding to Collagen and Tissue Photobonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of photostability, cellular uptake, photochemical mechanism, and photodynamic efficacy of rose bengal-incorporated mesoporous silica nanoparticles | EXPERIMENTAL BIOMEDICAL RESEARCH [experimentalbiomedicalresearch.com]
The Versatility of 2,4,6-Triphenylpyrylium Perchlorate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. This guide provides a comprehensive comparison of 2,4,6-Triphenylpyrylium perchlorate with alternative compounds in key applications, supported by experimental data and detailed protocols to aid in informed decision-making.
This compound is a stable, crystalline organic salt that has garnered significant attention for its utility in a range of chemical applications. Its unique photophysical properties make it a powerful tool as a photocatalyst and a photosensitizer. Furthermore, its reactivity serves as a valuable starting material in the synthesis of various nitrogen-containing heterocyclic compounds. This guide will delve into its advantages in these specific applications, offering a clear comparison with commonly used alternatives.
As a Potent Photocatalyst for Environmental Remediation
In the critical field of environmental remediation, this compound has emerged as a promising organic photocatalyst for the degradation of persistent organic pollutants. A key advantage lies in its high intrinsic photocatalytic efficiency, which in some cases surpasses that of widely used inorganic photocatalysts like titanium dioxide (TiO₂).
Comparison with Titanium Dioxide (TiO₂)
| Parameter | 2,4,6-Triphenylpyrylium-based Photocatalyst | Titanium Dioxide (Degussa P-25) |
| Pollutant | 2,4-Dichlorophenol (DCP) | 2,4-Dichlorophenol (DCP) |
| Degradation Efficiency | Up to 87% DCP disappearance | Lower intrinsic activity |
| Total Organic Content (TOC) Decrease | Up to 62% | Less effective in mineralization |
| Intrinsic Activity | Over one order of magnitude higher | Standard reference |
Experimental Protocol: Photocatalytic Degradation of 2,4-Dichlorophenol
This protocol outlines a typical procedure for evaluating the photocatalytic activity of this compound.
Materials:
-
This compound
-
2,4-Dichlorophenol (DCP)
-
Deionized water
-
High-pressure mercury lamp (or other suitable light source)
-
Magnetic stirrer
-
Quartz reactor vessel
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a stock solution of 2,4-Dichlorophenol in deionized water.
-
Suspend a known amount of this compound in the DCP solution within the quartz reactor.
-
Stir the suspension in the dark for a designated period to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with the light source while maintaining constant stirring.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Filter the aliquots to remove the photocatalyst.
-
Analyze the filtrate using HPLC to determine the concentration of DCP.
-
Calculate the degradation efficiency at each time point.
Mechanism of Photocatalytic Action
The photocatalytic activity of this compound is initiated by the absorption of light, leading to the formation of an excited state. This excited species can then participate in electron transfer processes, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻). These highly reactive species are responsible for the oxidative degradation of organic pollutants.
A Promising Photosensitizer in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in the treatment of cancer and other diseases. The effectiveness of a photosensitizer is largely determined by its ability to generate cytotoxic singlet oxygen upon photoirradiation. While porphyrin-based photosensitizers are the most commonly studied, this compound presents itself as a potential alternative due to its strong absorption in the visible region and high fluorescence quantum yield, which is indicative of an efficiently populated excited state.
Comparison with Porphyrin-Based Photosensitizers
| Property | This compound | Porphyrin Derivatives (General) |
| Absorption Maximum (λmax) | ~410 nm | Soret band (~400 nm) and Q-bands (500-700 nm) |
| Fluorescence Quantum Yield (Φf) | High (e.g., 0.84 in acetonitrile) | Variable, often lower due to efficient intersystem crossing |
| Singlet Oxygen Generation | Expected, but quantum yield not widely reported | Generally high, a key feature for PDT efficacy |
| Solubility | Soluble in organic solvents | Solubility varies with peripheral substituents |
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) can be determined experimentally using a chemical trapping method with a known singlet oxygen quencher, such as 1,3-diphenylisobenzofuran (DPBF).
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength
-
Quartz cuvettes
Procedure:
-
Prepare solutions of the sample and the reference photosensitizer with identical absorbance at the irradiation wavelength.
-
Add a solution of DPBF to both the sample and reference solutions.
-
Irradiate both solutions with the light source for specific time intervals.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415 nm) over time for both solutions.
-
The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
Calculate the ΦΔ of the sample using the following equation: ΦΔ(sample) = ΦΔ(reference) × (ksample / kreference) where k is the rate constant of DPBF bleaching.
Mechanism of Photodynamic Therapy
The mechanism of PDT involves the excitation of the photosensitizer to its triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen. Singlet oxygen is a potent oxidizing agent that can induce cellular damage and apoptosis.
A Versatile Reagent in Organic Synthesis
This compound is a valuable electrophilic reagent for the synthesis of a wide variety of N-substituted pyridinium salts. The pyrylium ring is highly susceptible to nucleophilic attack by primary amines, leading to a ring-opening and subsequent ring-closing cascade to form the corresponding pyridinium salt.
Comparison with Alternative Synthetic Routes
The use of this compound offers a direct and efficient method for the synthesis of 1-substituted-2,4,6-triphenylpyridinium salts. Alternative methods, such as the Zincke reaction, often require harsher conditions and may not be suitable for all substrates.
| Feature | This compound Method | Zincke Reaction |
| Starting Materials | This compound, primary amine | Pyridine, 2,4-dinitrochlorobenzene, primary amine |
| Reaction Conditions | Mild conditions (e.g., reflux in ethanol) | Often requires heating at higher temperatures |
| Scope | Broad scope for primary amines | Can be limited by the stability of the amine |
| Byproducts | Minimal byproducts | Can generate dinitroaniline byproducts |
Experimental Protocol: Synthesis of 1-Substituted-2,4,6-triphenylpyridinium Perchlorate
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Heat the reaction mixture to reflux with constant stirring for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a pyridinium salt, will often precipitate from the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Reaction Workflow
The synthesis of pyridinium salts from this compound proceeds through a well-defined reaction pathway.
Navigating the Synthesis Landscape: A Comparative Guide to 2,4,6-Triphenylpyrylium Perchlorate and its Alternatives
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that can significantly impact the efficiency, safety, and scalability of a synthetic route. 2,4,6-Triphenylpyrylium perchlorate has long been a staple in the organic chemist's toolbox, primarily for the synthesis of N-substituted pyridinium salts and as a potent photosensitizer. However, inherent limitations, most notably the potential hazards associated with the perchlorate anion, have spurred the adoption of safer and, in some cases, more efficient alternatives.
This guide provides a comprehensive comparison of this compound with its leading alternatives, supported by experimental data and detailed protocols. We will delve into the performance of these reagents in key organic transformations, offering a clear perspective on their respective strengths and weaknesses to inform your synthetic strategies.
The Perchlorate Predicament: A Major Limitation
The primary drawback of this compound lies in its anion. Perchlorate salts are known to be potentially explosive, especially when heated or in the presence of organic materials. This poses a significant safety risk in the laboratory and is a major deterrent for large-scale synthesis. The handling and disposal of perchlorate-containing compounds require stringent safety protocols, adding a layer of complexity to their use.
Safer Alternatives: A Performance-Based Comparison
The most prominent and widely accepted alternative to the perchlorate salt is 2,4,6-triphenylpyrylium tetrafluoroborate . The tetrafluoroborate anion is significantly more stable and does not carry the same explosive risk as perchlorate, making it an inherently safer choice for routine synthetic work. Other alternatives include salts with hexafluorophosphate or tosylate anions, which also offer improved safety profiles.
To provide a clear comparison, the following table summarizes the performance of this compound and its tetrafluoroborate alternative in the synthesis of N-aryl pyridinium salts.
| Reagent | Substrate (Primary Amine) | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | Ethanol | 2 h | 85 | [1] |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | Benzylamine | CH2Cl2/AcOH | 1 h | 71 | [2] |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | Propargylamine | CH2Cl2/AcOH | 1 h | 71 | [2] |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | Allylamine | DCE/EtOH | 18 min (flow) | 44-54 | [3] |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | Isopropylamine | DCE/EtOH | 18 min (flow) | 25-37 | [3] |
Table 1: Comparison of 2,4,6-Triphenylpyrylium Salts in Pyridinium Salt Synthesis
As the data indicates, the tetrafluoroborate salt provides comparable, albeit sometimes slightly lower, yields to the perchlorate salt under similar or even milder reaction conditions. The use of continuous-flow synthesis with the tetrafluoroborate salt has also been shown to significantly reduce reaction times.[3]
Substrate Scope and Limitations
While 2,4,6-triphenylpyrylium salts are versatile reagents for the conversion of primary amines to pyridinium salts, their reactivity is not without limitations.
-
Steric Hindrance: The reaction is sensitive to steric hindrance on both the pyrylium salt and the amine. Highly substituted pyrylium salts or bulky primary amines can lead to lower yields or require more forcing reaction conditions. For instance, the reaction with sterically hindered amines like isopropylamine results in lower yields compared to linear primary amines.[3]
-
Secondary Amines: Secondary amines do not typically lead to the formation of stable pyridinium salts. The reaction often stops at the ring-opened intermediate.[2]
-
Nucleophilicity of the Amine: The nucleophilicity of the amine plays a crucial role. While most primary amines react readily, very weakly nucleophilic amines may require activation or harsher reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-2,4,6-Triphenylpyridinium Tetrafluoroborates
To a solution of a primary amine (3.2 equivalents) in dry dichloromethane (2 mL) and glacial acetic acid, 2,4,6-triphenylpyrylium tetrafluoroborate (1 equivalent) is added in two portions at 10-minute intervals. The mixture is stirred at room temperature. After 1 hour, the complete transformation of the starting material is typically observed by TLC. The solvent is then evaporated to dryness, and the resulting pyridinium salt is purified by crystallization from diethyl ether.[2]
Reaction Mechanism and Visualization
The formation of a pyridinium salt from a pyrylium salt proceeds through a well-established mechanism involving nucleophilic attack followed by ring closure.
Figure 1: General reaction pathway for the synthesis of N-substituted pyridinium salts from 2,4,6-triphenylpyrylium salts.
The reaction is initiated by the nucleophilic attack of the primary amine on the C2 position of the pyrylium ring, leading to a ring-opened intermediate, a divinylogous amide. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to yield the stable N-substituted pyridinium salt.[2][4]
Application in Photocatalysis
Beyond their use in pyridinium salt synthesis, 2,4,6-triphenylpyrylium salts, particularly the tetrafluoroborate, are highly effective electron-transfer photosensitizers. Under visible light irradiation, they can initiate a variety of organic transformations.
Figure 2: Simplified workflow of 2,4,6-triphenylpyrylium salt as a photosensitizer.
Upon absorption of visible light, the pyrylium salt is promoted to an excited state, becoming a potent oxidant. It can then accept an electron from a suitable organic substrate, generating a substrate radical cation and the pyrylium radical. The substrate radical cation can then undergo various reactions to form the desired product, while the pyrylium radical is regenerated to its ground state, completing the catalytic cycle.
Conclusion
While this compound remains a useful reagent, its inherent safety risks necessitate careful consideration and the exploration of safer alternatives. 2,4,6-Triphenylpyrylium tetrafluoroborate emerges as a superior choice for most applications, offering a significantly better safety profile with comparable synthetic efficacy. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate, and available safety infrastructure. By understanding the limitations and advantages of each, researchers can make informed decisions to optimize their synthetic endeavors, ensuring both efficiency and safety in the laboratory.
References
A Comparative Guide to 2,4,6-Triphenylpyrylium Perchlorate for Amine Derivatization in Proteomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4,6-Triphenylpyrylium perchlorate and its analogues as derivatizing agents, primarily for primary amines in research applications. The following sections detail its cross-reactivity, compare its performance with relevant alternatives, and provide experimental protocols for its use.
Introduction to 2,4,6-Triphenylpyrylium Salts in Derivatization
2,4,6-Triphenylpyrylium salts are cationic compounds that serve as effective derivatizing agents for primary amines. The reaction involves the nucleophilic attack of the amine on the pyrylium ring, leading to the formation of a stable N-substituted pyridinium salt. This derivatization is widely employed in mass spectrometry-based analyses, such as proteomics and metabolomics, to enhance the ionization efficiency and improve the detection sensitivity of amine-containing molecules like peptides and amino acids. The permanent positive charge introduced by the pyridinium moiety significantly improves the signal intensity in positive-ion mode mass spectrometry.
Cross-Reactivity and Selectivity of this compound
2,4,6-Triphenylpyrylium salts exhibit high selectivity towards sterically unhindered primary amines. This selectivity is a key advantage in complex biological samples where numerous other nucleophilic functional groups are present.
Primary Amines: The reaction with primary amines is the principal application of 2,4,6-triphenylpyrylium salts. It is particularly effective for labeling the ε-amino group of lysine residues in peptides and proteins.[1] The reaction is generally rapid and proceeds under mild conditions.
Other Nucleophiles: While highly selective for primary amines, the pyrylium ring can, in principle, react with other strong nucleophiles.
-
Sulfide Ions: 2,4,6-Triphenylpyrylium compounds can react with sulfide ions, resulting in the formation of the corresponding thiopyrylium derivatives. This reaction has been utilized for the detection of sulfide ions.
-
Hydroxide Ions: In the presence of hydroxide ions, 2,4,6-triphenylpyrylium salts can undergo ring-opening to form a stable 1,5-enedione.
Performance Comparison with Alternative Derivatization Reagents
The performance of this compound is best assessed by comparison with its analogues and other classes of amine-derivatizing agents.
Comparison with 2,4,5-Triphenylpyrylium Salt
A significant alternative is the isomeric 2,4,5-triphenylpyrylium salt. Due to reduced steric hindrance at the reaction centers, the 2,4,5-isomer exhibits enhanced reactivity towards a broader range of amino acids compared to the 2,4,6-isomer.
| Feature | 2,4,6-Triphenylpyrylium Salt | 2,4,5-Triphenylpyrylium Salt | Reference |
| Reactivity | Highly selective for sterically unhindered primary amines (e.g., lysine ε-amino group). | Higher reactivity with a broader range of amino acids, including those with more sterically hindered α-amino groups. | [2] |
| Labeling Efficiency | Efficient for lysine-specific modifications. | Highly efficient for labeling all 15 tested amino acids. | [2] |
| Ionization Enhancement | Significantly improves ionization efficiency. | Leads to up to a 60-fold increase in ionization efficiency for short-chain peptides. | [2] |
Comparison with Other Amine Derivatization Reagents
A study comparing four derivatization reagents for catecholamines and amino acids by MALDI-TOF mass spectrometry provides insights into the performance of Triphenylpyrylium (TPP) relative to other agents.
| Reagent | Target Molecules | Signal-to-Noise (S/N) Ratio Improvement | Reference |
| Triphenylpyrylium (TPP) | Dopamine, GABA | Specific increases in S/N for GABA and Dopamine. Did not react with all target molecules in the study. | [3][4] |
| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Dopamine, L-DOPA, GABA, Glycine | General increases in S/N ratios for all tested molecules. | [3][4] |
| 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) | Dopamine, L-DOPA, GABA, Glycine | Specific increases in the S/N of GABA and Dopamine. | [3][4] |
| 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Dopamine, L-DOPA, GABA, Glycine | General increases in S/N ratios for all tested molecules. | [3][4] |
Experimental Protocols
Derivatization of Peptides with 2,4,6-Triphenylpyrylium Salt
This protocol is adapted for the derivatization of peptides, for example, from a protein digest.[1]
Materials:
-
Peptide sample
-
Dimethylformamide (DMF)
-
This compound
-
Triethylamine (TEA)
-
Nitrogen gas supply
-
Lyophilizer
Procedure:
-
Dissolve the peptide sample in DMF.
-
Add a three-fold molar excess of this compound.
-
Add a three-fold molar excess of TEA.
-
Vortex the resulting mixture.
-
Incubate the reaction mixture at 70°C for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Lyophilize the dried, derivatized sample.
Derivatization of Amino Acids with 2,4,5-Triphenylpyrylium Salt
This protocol is optimized for the derivatization of amino acids and peptides with the more reactive 2,4,5-triphenylpyrylium salt.[5]
Materials:
-
Amino acid or peptide sample
-
2,4,5-Triphenylpyrylium salt solution (2 mM)
-
Triethylamine acetate solution (50 mM, triethylamine:acetic acid = 2:1)
-
Acetonitrile
-
Water bath
Procedure:
-
Dissolve the amino acid or peptide sample in an appropriate solvent.
-
Add the 2,4,5-Triphenylpyrylium salt solution.
-
Add the triethylamine acetate solution.
-
Adjust the final acetonitrile concentration in the mixture to 60% (by volume).
-
Heat the mixture in a water bath at 50°C for 3 hours.
-
After the reaction is complete, dry the sample for subsequent LC-MS analysis.
Visualizations
Caption: Reaction mechanism of 2,4,6-Triphenylpyrylium with a primary amine.
References
- 1. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 2. α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of Primary Amines Using 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4,6-triphenylpyrylium perchlorate with other common methods for the quantitative analysis of primary amines. It includes detailed experimental protocols, performance data, and visual diagrams to assist researchers in selecting the most appropriate method for their specific application.
Introduction: The Role of this compound
2,4,6-Triphenylpyrylium (TPP) salts, including the perchlorate and tetrafluoroborate forms, are highly reactive compounds known for their selective reaction with primary amines.[1][2] This reaction yields a stable N-substituted pyridinium salt. The formation of this new compound, which is often colored or fluorescent, allows for the quantitative determination of the original primary amine using spectrophotometric or fluorometric techniques. The specificity of TPP for primary amines makes it a valuable tool in complex matrices where other amine types may be present.[3]
Mechanism of Action
The fundamental reaction involves the nucleophilic attack of a primary amine on the pyrylium ring. This leads to a ring-opening and subsequent ring-closing cascade, ultimately forming a stable 2,4,6-triphenylpyridinium salt and displacing the oxygen heteroatom.[3] This transformation from a pyrylium to a pyridinium salt is the basis for quantification.
References
performance evaluation of 2,4,6-Triphenylpyrylium perchlorate in different reaction media
A comprehensive guide for researchers, scientists, and drug development professionals on the photocatalytic performance of 2,4,6-triphenylpyrylium perchlorate, offering a comparative analysis against key alternatives and detailing experimental protocols for reproducible research.
This compound, a prominent member of the pyrylium salt family, has garnered significant attention as a potent organo-photocatalyst. Its strong absorption in the visible light spectrum, coupled with a high triplet energy, enables it to facilitate a wide array of chemical transformations, from cycloadditions to oxidations. The efficiency of these reactions, however, is intricately linked to the surrounding reaction medium. This guide provides a detailed evaluation of this compound's performance in different solvents and offers a comparative perspective against other widely used photocatalysts.
Photophysical Properties Across Different Solvents
The choice of solvent significantly influences the photophysical properties of 2,4,6-triphenylpyrylium salts, which in turn dictates their photocatalytic activity. Key parameters such as absorption and emission maxima, as well as fluorescence quantum yield, are summarized below. Acetonitrile and dichloromethane are two of the most commonly employed solvents for reactions involving this photocatalyst.
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Acetonitrile | 355, 405[1] | 466[1] | 0.84 (for chloride salt)[2] |
| Dichloromethane | Not explicitly found in a comparable format | Not explicitly found in a comparable format | Not explicitly found in a comparable format |
| Methanol | Not explicitly found in a comparable format | Not explicitly found in a comparable format | Not explicitly found in a comparable format |
| Ethanol | Not explicitly found in a comparable format | Not explicitly found in a comparable format | Not explicitly found in a comparable format |
Note: Data for the perchlorate salt was not always available, and data for analogous salts (e.g., chloride, tetrafluoroborate) is provided for comparison.
Performance in Photocatalytic Reactions
The true measure of a photocatalyst lies in its ability to drive chemical reactions efficiently. This section compares the performance of this compound in different reaction media for specific classes of organic transformations.
[2+2] Cycloadditions
2,4,6-Triphenylpyrylium salts have been effectively utilized as photosensitizers for [2+2] cycloaddition reactions. The solvent can play a crucial role in the reaction yield and selectivity.
| Reaction | Solvent | Yield (%) | Reaction Time (h) | Reference |
| 1,3-Dipolar Cycloaddition of 2H-Azirines | Acetonitrile | 50-65 | 15-24 | [3] |
Note: The provided data is for the tetrafluoroborate salt, as specific data for the perchlorate salt in a comparative solvent study for this reaction was not available.
Oxidation Reactions
The oxidizing power of the excited state of this compound makes it a suitable catalyst for various oxidation reactions. The choice of solvent can impact the reaction rate and product distribution.
A study on the photosensitized oxidation of ring-methoxylated benzyl alcohols using 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane revealed the formation of benzaldehydes, dibenzyl ethers, and diphenylmethanes[4]. The product distribution was found to be dependent on the number and position of the methoxy substituents[4].
Comparative Analysis with Alternative Photocatalysts
To provide a holistic view, the performance of this compound is compared with other commonly used photocatalysts in similar transformations.
This compound vs. Titanium Dioxide (TiO₂)
In the degradation of 2,4-dichlorophenol, 2,4,6-triphenylpyrylium-based photocatalysts supported on silica or zeolite showed a significantly higher intrinsic activity (over one order of magnitude) compared to the commercial TiO₂ P-25 photocatalyst[5].
| Photocatalyst | Support | Pollutant | Degradation Efficiency (%) | Reference |
| 2,4,6-Triphenylpyrylium | Silica/Zeolite Beta | 2,4-Dichlorophenol | up to 87% disappearance | [5] |
| TiO₂ P-25 | - | 2,4-Dichlorophenol | Lower intrinsic activity | [5] |
This compound vs. Eosin Y
Eosin Y is a popular organic dye photocatalyst. While a direct quantitative comparison for the same reaction under identical conditions was not found, both catalysts are employed in a variety of photoredox reactions. Eosin Y is often used in reactions requiring a milder oxidant and is known for its applications in flow chemistry[6][7]. 2,4,6-Triphenylpyrylium salts, on the other hand, are stronger oxidants in their excited state.
This compound vs. Ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺)
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing scientific research. Below are representative procedures for the synthesis of 2,4,6-triphenylpyrylium salts and their application in a photocatalytic reaction.
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
A common and safer alternative to the perchlorate salt is the tetrafluoroborate salt. A typical synthesis involves the reaction of benzalacetophenone and acetophenone in the presence of fluoboric acid[8].
Materials:
-
Benzalacetophenone (1.00 mole)
-
Acetophenone (0.50 mole)
-
1,2-Dichloroethane (350 ml)
-
52% ethereal solution of fluoboric acid (160 ml)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.
-
Warm the mixture to 70–75°C.
-
Add the ethereal fluoboric acid solution dropwise with stirring over 30 minutes.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Allow the mixture to cool and stand overnight in a refrigerator.
-
Collect the crystalline product by filtration and wash with ether.
-
Further product can be obtained by adding ether to the mother liquor.
-
The product can be recrystallized from 1,2-dichloroethane to yield yellow needles[8].
General Procedure for Photocatalytic 1,3-Dipolar Cycloaddition
This procedure describes the visible-light-mediated cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium tetrafluoroborate salts[3].
Materials:
-
2H-azirine (0.3 mmol)
-
2,4,6-Triarylpyrylium tetrafluoroborate salt (0.2 mmol)
-
Anhydrous Acetonitrile (4.0 mL)
Procedure:
-
In an oven-dried 5 mL crimp-seal vial with a magnetic stirring bar, dissolve the 2H-azirine and the pyrylium salt in anhydrous acetonitrile.
-
Degas the reaction mixture using three "freeze-pump-thaw" cycles.
-
Irradiate the vial with 455 nm blue LEDs, maintaining the temperature at approximately 25°C with a cooling device.
-
Monitor the reaction progress by TLC. After 15-24 hours of irradiation, concentrate the reaction mixture under reduced pressure to obtain the crude product[3].
Visualizing the Photocatalytic Cycle
The following diagram illustrates the general mechanism of a photocatalytic reaction initiated by this compound. Upon absorption of visible light, the pyrylium salt is excited to its singlet state, followed by intersystem crossing to the triplet state. This excited state can then engage in an electron transfer process with a substrate.
Caption: General photocatalytic cycle of 2,4,6-triphenylpyrylium (TPP⁺).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 4. The role of aromatic radical cations and benzylic cations in the 2,4,6-triphenylpyrylium tetrafluoroborate photosensitized oxidation of ring-methoxylated benzyl alcohols in CH2Cl2 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the proper handling and disposal of 2,4,6-Triphenylpyrylium perchlorate. Due to its nature as a complex organic salt containing a perchlorate anion, this compound presents significant oxidizing and potential reactivity hazards. Adherence to the following procedures is essential to ensure laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
Key Hazards:
-
Oxidizer: May intensify fire and cause fire or explosion when in contact with combustible materials.
-
Reactivity: Potential for violent reaction with reducing agents, organic materials, and powdered metals.
-
Health Hazards: Based on similar compounds, may cause skin and eye irritation. Inhalation of dust may lead to respiratory irritation.[4]
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling dust particles.[5][6] |
Handling Precautions:
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Store separately from combustible and reducing agents.[1]
-
Wash hands thoroughly after handling.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.
-
Containment: Carefully sweep up the solid material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[6][7]
-
Decontamination: Clean the spill area with a damp cloth. Avoid using organic solvents for cleanup.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
Proper Disposal Procedures
The disposal of this compound must be managed as a hazardous waste stream, in compliance with local, state, and federal regulations.[8][9] Do not dispose of this chemical down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container with "Hazardous Waste: Oxidizing Organic Solid" and the full chemical name: "this compound."
-
Do not mix this waste with other chemical waste streams, particularly organic solvents or reducing agents.
-
-
Containerization:
-
Place the waste this compound into the labeled container.
-
Ensure the container is clean, dry, and made of a compatible material (e.g., glass or high-density polyethylene).
-
Keep the container tightly closed when not in use.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
The storage location must be separate from flammable and combustible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the full chemical name and any available hazard information to the disposal service.
-
Disposal Workflow Diagram
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. ampac.us [ampac.us]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,4,6-Triphenylpyrylium perchlorate
This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Triphenylpyrylium perchlorate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general safety protocols for perchlorate compounds and data from similar pyrylium salts, in the absence of a specific Safety Data Sheet (SDS) for the named compound. Perchlorates are potentially explosive and should be handled with extreme caution.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield must be worn. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is required. For handling larger quantities or in situations with a higher risk of splash, heavy-duty gloves such as butyl rubber or Viton are recommended. |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants is required. A chemical-resistant apron should be worn over the lab coat. No exposed skin is permitted. |
| Footwear | Closed-toe shoes are mandatory. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If there is a potential for aerosol generation, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to mitigate the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be performed in a designated and properly functioning chemical fume hood.[1] For procedures involving heating, a specialized perchloric acid fume hood with a wash-down system is recommended.[1][2]
-
Work Area: The work area should be clean and free of combustible materials, such as paper and wood.[2]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[1] A dry chemical fire extinguisher should also be available.[3]
-
Avoid Ignition Sources: Keep the chemical away from heat, open flames, and any potential sources of ignition.[3] Use spark-proof tools.[4]
2. Handling:
-
Avoid Friction and Shock: Perchlorate salts can be shock-sensitive and explosive.[5] Avoid grinding, crushing, or subjecting the material to friction.[6]
-
Moisture Content: The hazard of handling some perchlorates is reduced if the crystals are kept moist with a suitable solvent.[6] However, always consult compatibility data before introducing any solvent.
-
Dispensing: When transferring the solid, use non-sparking spatulas and tools.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[4][7] It should be stored away from incompatible materials such as fuels, reducing agents, and organic materials.[3] Using a cork stopper instead of a ground-glass stopper can reduce the risk of explosion from friction.[6]
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert colleagues.[2]
-
Avoid breathing in dust.[3]
-
For small spills, carefully clean up using wet methods or a vacuum with HEPA filtration to minimize dust generation.[3]
-
Do not allow the spilled material to mix with fuels or reducing agents during cleanup.[3]
-
Place the collected material into a suitable, closed container for disposal.[7][8]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidents.
-
Waste Classification: This material should be treated as hazardous waste.
-
Containerization: Place waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal hazardous waste disposal regulations.[3] Do not dispose of it down the drain or in regular trash.[3][4]
-
Consult Professionals: Always consult with your institution's environmental health and safety (EHS) department or a licensed hazardous waste management service for proper disposal procedures.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. concordia.ca [concordia.ca]
- 3. ammonium-perchlorate.com [ammonium-perchlorate.com]
- 4. SDS/MSDS - CAS:1498-84-6 - supplier / synthesis - C23H14ClN3O11 - Pyrylium, 2,4,6-tris(4-nitrophenyl)-, perchlorate [en.xixisys.com]
- 5. Perchloric Acid – EAS Safety Information Site [ssl.eas.ualberta.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. studylib.net [studylib.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
